molecular formula C9H8N2O3 B15056127 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B15056127
M. Wt: 192.17 g/mol
InChI Key: JVRYCIIYJRATOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a high-value chemical scaffold for researchers in medicinal chemistry and drug discovery. The benzo[d]oxazole core is a privileged structure in pharmaceuticals, known for its wide range of biological activities and its role as an isostere for nucleic acid bases, allowing it to interact effectively with biological receptors . This particular derivative is functionally enriched, featuring both an aminomethyl group and a carboxylic acid, which provide versatile handles for synthetic elaboration into more complex molecules or for direct interaction with biological targets. The benzo[d]oxazole motif is a established pharmacophore in scientific literature. For instance, 2-aminobenzoxazole derivatives have been identified as potent inhibitors of the Spns2 transporter, a promising target for the development of new immunomodulatory and anti-fibrotic therapies that may circumvent the cardiac toxicity associated with current S1P receptor drugs . Furthermore, other benzoxazole-based compounds have shown significant promise as potent inhibitors of Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (MtbIMPDH2), a crucial enzyme for bacterial guanine nucleotide synthesis, highlighting the scaffold's relevance in developing new antibiotics . The structural features of this compound make it a versatile building block for constructing potential therapeutics targeting infectious diseases, immune disorders, and beyond. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4,10H2,(H,12,13)

InChI Key

JVRYCIIYJRATOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)CN

Origin of Product

United States

Foundational & Exploratory

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and therapeutic utility of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid (CAS: 1514447-27-8), a bifunctional heterocyclic scaffold critical in fragment-based drug discovery (FBDD).

Executive Summary

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid represents a "privileged structure" in medicinal chemistry. Its rigid benzoxazole core mimics the nucleobase interactions found in kinase ATP-binding pockets, while the 5-position carboxylic acid and 2-position aminomethyl group provide orthogonal handles for diversification. This scaffold is particularly prominent in the development of Bcl-2 family inhibitors (apoptosis regulation), PPAR agonists , and as a linker in PROTAC (Proteolysis Targeting Chimera) design.

Chemical Identity & Physicochemical Profile
PropertyData
IUPAC Name 2-(Aminomethyl)-1,3-benzoxazole-5-carboxylic acid
CAS Number 1514447-27-8
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES NC1=NC(CN)=C(O1)C=C(C(O)=O)C=C1
Predicted pKa Acid: ~3.5 (COOH), Base: ~8.9 (NH₂)
LogP (Predicted) 0.8 – 1.2 (Lipinski compliant)
Topological Polar Surface Area (TPSA) ~80 Ų

Structural Insight: The molecule exists as a zwitterion in neutral aqueous media.[1] The benzoxazole ring is planar, facilitating


-

stacking interactions within protein active sites (e.g., Tyr/Phe residues in Bcl-xL).
Synthesis Methodologies

Two primary routes are established for synthesizing this core. Method A is preferred for medicinal chemistry due to milder conditions and easier purification. Method B is a scalable industrial route but requires careful handling of alkylating intermediates.

Method A: The "Protected Glycine" Route (Recommended)

This approach uses N-protected glycine to introduce the aminomethyl group directly, avoiding toxic alkyl halides.

  • Coupling: Condensation of Methyl 3-amino-4-hydroxybenzoate with N-Boc-Glycine using a coupling agent (EDC/HOBt or HATU).

  • Cyclodehydration: Acid-catalyzed ring closure (e.g., acetic acid/heat or TsOH/toluene) to form the benzoxazole ring.

  • Global Deprotection: Hydrolysis of the methyl ester (LiOH) and removal of the Boc group (TFA/HCl).

Method B: The "Chloromethyl" Route
  • Cyclization: Reaction of 3-amino-4-hydroxybenzoic acid with 2-chloro-1,1,1-trimethoxyethane (orthoester method) or chloroacetyl chloride .

  • Amination: Nucleophilic substitution of the chloromethyl group using sodium azide (

    
    ) followed by reduction (Staudinger reaction), or direct amination with ammonia (requires pressure).
    
Visualization: Synthetic Pathway (Method A)

Synthesis SM1 Methyl 3-amino- 4-hydroxybenzoate Int1 Amide Intermediate SM1->Int1 HATU, DIPEA DMF, RT SM2 N-Boc-Glycine SM2->Int1 Int2 Boc-Protected Benzoxazole Ester Int1->Int2 TsOH, Toluene Reflux (-H2O) Final 2-(Aminomethyl)benzo[d] oxazole-5-COOH Int2->Final 1. LiOH (Hydrolysis) 2. TFA (Deprotection)

Caption: Step-wise synthesis via N-Boc-glycine coupling. This route minimizes side reactions common in radical halogenation.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of Methyl 2-((tert-butoxycarbonylamino)methyl)benzo[d]oxazole-5-carboxylate (Key Intermediate).

Reagents:

  • Methyl 3-amino-4-hydroxybenzoate (1.0 eq)

  • N-Boc-Glycine (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq) or HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Coupling: Dissolve N-Boc-Glycine (1.9 g, 11 mmol) in anhydrous DMF (20 mL). Add DIPEA (5.2 mL, 30 mmol) and HATU (4.2 g, 11 mmol). Stir at 0°C for 15 minutes to activate the acid.

  • Addition: Add Methyl 3-amino-4-hydroxybenzoate (1.67 g, 10 mmol) to the mixture. Allow to warm to room temperature and stir for 12 hours under

    
    .
    
  • Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Cyclization: Redissolve the crude amide in Toluene (50 mL). Add p-Toluenesulfonic acid (0.1 eq). Reflux with a Dean-Stark trap for 4-6 hours until water evolution ceases.

  • Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc gradient) to yield the Boc-protected benzoxazole ester.

  • Deprotection (Final Step): Treat with TFA/DCM (1:1) for 1 hour to remove Boc, then hydrolyze the ester with LiOH in THF/Water to obtain the title acid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the amide proton (~9-10 ppm) and the appearance of the benzoxazole ring protons (d, ~7.8-8.3 ppm). The methylene signal (

    
    -NH2) should appear as a singlet/doublet around 4.0-4.5 ppm.
    
  • LC-MS: Confirm mass [M+H]+ = 193.06 (free acid).

Biological Applications & Mechanism

This scaffold is a bioisostere for indole and purine systems. Its primary utility lies in targeting the BH3 domain of anti-apoptotic proteins.

Mechanism of Action (Bcl-2 Inhibition Context): The benzoxazole ring mimics the


-helical turn of the BH3-only protein (e.g., Bad, Bim), inserting into the hydrophobic groove of Bcl-2 or Bcl-xL. The 5-COOH group often forms a salt bridge with a conserved Arginine residue (e.g., Arg146 in Bcl-xL), while the 2-aminomethyl group extends into the solvent or interacts with adjacent Asp/Glu residues.

Bcl2_Pathway Drug Benzoxazole Derivative (BH3 Mimetic) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibits BaxBak Bax / Bak (Pro-apoptotic) Drug->BaxBak Liberates Bcl2->BaxBak Normally Sequesters Mito Mitochondrial Permeabilization (MOMP) BaxBak->Mito Oligomerizes CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis

Caption: Mechanism of BH3 mimetics utilizing the benzoxazole scaffold to trigger apoptosis.

References
  • Bcl-2 Inhibitor Design: Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole derivatives. (2024). ResearchGate. Link

  • General Synthesis: A Comparative Guide to the Synthesis of 2-(halophenyl)benzoxazole-5-carboxylic Acids. (2025).[2] BenchChem. Link

  • Experimental Protocols: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).[3][4] PMC. Link

  • Scaffold Utility: Benzoxazole: The Molecule Of Diverse Pharmacological Importance.[5] (2014).[1][6] Int. J. Pharm. Pharm. Sci. Link

  • Chemical Data: Benzo[d]oxazole-5-carboxylic acid - CAS 15112-41-1. BLD Pharm. Link

Sources

An In-Depth Technical Guide to Heterocyclic Amino Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Nature's Alphabet

In the grand theater of molecular biology, the twenty canonical amino acids are the principal actors, assembling into the vast proteome that dictates life's functions. However, the script of drug discovery often demands characters with unique talents—abilities not found in nature's standard repertoire. This is the realm of non-canonical amino acids, and among them, heterocyclic amino acids (HAAs) have emerged as superstars. Their cyclic structures, adorned with nitrogen, oxygen, or sulfur atoms, offer medicinal chemists a palette of unparalleled richness to paint molecules with enhanced potency, selectivity, and drug-like properties.[1][2]

This guide is crafted for the hands-on researcher and the drug development professional. It is not merely a catalog of structures but a technical deep-dive into the why and the how of using HAAs. We will explore the strategic rationale behind their use, dissect the practicalities of their synthesis and incorporation, and establish rigorous methods for their characterization. Our journey will be grounded in mechanistic understanding and validated by real-world applications, providing a comprehensive roadmap for leveraging these powerful building blocks to architect the next generation of therapeutics.

The Strategic Imperative: Why Incorporate Heterocyclic Amino Acids?

The decision to move beyond the natural amino acids is driven by the need to overcome the inherent liabilities of many promising therapeutic candidates, particularly peptides. HAAs are not just passive structural elements; they are active modulators of molecular properties.[3][4] More than 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in modern drug design.[5]

Sculpting Potency through Conformational Constraint

A molecule's three-dimensional shape is paramount to its biological activity. Peptides, in particular, are often conformationally flexible, which can lead to a significant entropic penalty upon binding to a target. Incorporating a rigid HAA scaffold can lock the peptide backbone into a bioactive conformation, pre-paying this entropic cost and dramatically enhancing binding affinity.[3][4] For example, replacing a flexible Glycine or Alanine with a constrained piperidine- or azetidine-carboxylic acid forces the peptide chain to adopt a specific turn or helical structure, optimizing its presentation to a receptor.

Engineering Metabolic Stability

One of the primary hurdles in drug development is metabolic instability. The body's proteases are highly efficient at degrading peptides built from natural L-amino acids. The introduction of non-natural HAAs creates structures that are not recognized by these enzymes, significantly extending the molecule's half-life in circulation.[4][6] The heterocyclic ring can shield adjacent peptide bonds from enzymatic cleavage, a strategy crucial for transforming a transient biological probe into a viable therapeutic agent.[4][7]

Expanding the Pharmacophore: New Vectors for Interaction

The heteroatoms within a heterocyclic ring (N, O, S) are not inert. They introduce new hydrogen bond donors and acceptors, alter the local electronic environment, and can engage in unique interactions (e.g., cation-π, halogen bonding) with the target protein.[1] This allows for the exploration of chemical space that is inaccessible with the standard amino acid toolkit, enabling the design of molecules with novel mechanisms of action or improved selectivity.[8] For instance, a pyridine-containing amino acid can act as a hydrogen bond acceptor and introduce aromatic stacking interactions, while a thiazole ring can serve as a rigid linker and a source of further functionalization.[7]

Fine-Tuning Physicochemical Properties

HAAs are powerful tools for modulating critical drug-like properties. The choice of heterocycle can be used to precisely adjust a molecule's solubility, lipophilicity (LogP), and polarity.[5] This is vital for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, ensuring it can reach its target and be cleared from the body effectively.

A Practical Guide to Core HAA Scaffolds

The universe of HAAs is vast. Here, we focus on a curated selection of foundational scaffolds that have proven their value in drug discovery, highlighting their synthesis, applications, and key considerations.

Saturated N-Heterocycles: The Conformational Workhorses
Scaffold Key Features Prominent Examples in FDA-Approved Drugs
Azetidine-2-carboxylic acid 4-membered ring; induces sharp turns in peptides; high rigidity.-
Proline & Analogs (e.g., Hydroxyproline) 5-membered ring; classic "helix breaker"; introduces a "kink" in peptide chains.Captopril (ACE inhibitor), Lopinavir (HIV protease inhibitor)
Piperidine-carboxylic acids (Nipecotic/Isonipecotic acids) 6-membered ring; conformationally versatile (chair/boat); larger scaffold for substitution.Rimegepant (migraine treatment), Atogepant (migraine treatment)[9]
Piperazine 6-membered ring with two nitrogen atoms; versatile for creating libraries; often used as a linker.Imatinib (cancer treatment), Alprazolam (anxiolytic)[2][10]
  • Expert Insight: Proline and its derivatives are perhaps the most well-known examples of how a simple heterocycle can profoundly influence peptide structure. The cyclic nature of the side chain fused to the backbone nitrogen restricts the phi (φ) torsion angle, providing a predictable and powerful tool for structural design.

Aromatic Heterocycles: Expanding Electronic and Binding Properties
Scaffold Key Features Prominent Examples in FDA-Approved Drugs
(Pyridyl)alanine Aromatic; introduces H-bond acceptor; acts as a bioisostere for Phenylalanine.Sitagliptin (diabetes treatment)[11]
(Thiazolyl)alanine 5-membered aromatic ring with N and S; rigid linker; common in natural product antibiotics.Present in numerous bioactive natural products and clinical candidates.[7]
Histidine (Imidazole) 5-membered aromatic ring; acts as H-bond donor/acceptor and base catalyst; key role in enzyme active sites.A fundamental natural amino acid, integral to countless proteins.
Tryptophan (Indole) Fused aromatic system; provides large hydrophobic surface; can participate in π-stacking and H-bonding.A fundamental natural amino acid, but its indole ring is a privileged scaffold in medicinal chemistry.
  • Expert Insight: The choice between a 5- and 6-membered aromatic heterocycle is a critical design decision. Pyridine, a 6-membered ring, is electron-deficient and a good hydrogen bond acceptor. Imidazole, a 5-membered ring, is more electron-rich and amphiprotic, capable of acting as both a hydrogen bond donor and acceptor. These electronic differences dictate their potential interactions within a binding pocket.

Synthetic Strategies and Methodologies

The accessibility of novel HAAs is often the rate-limiting step in their application. Robust and stereocontrolled synthetic routes are therefore of paramount importance.

General Workflow for HAA Synthesis and Incorporation

The journey from a conceptual HAA to its inclusion in a final molecule follows a well-defined, multi-stage path. Each stage requires careful planning and execution, from the initial asymmetric synthesis to ensure stereochemical purity, through orthogonal protection, and finally to its incorporation via peptide coupling chemistry.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Chemical 'Lego' Preparation cluster_2 Stage 3: Incorporation into Target Molecule A Asymmetric Synthesis (e.g., Chiral Pool, Alkylation) B Intramolecular Cyclization (e.g., Reductive Amination, SN2) A->B Stereocontrol C Purification & Resolution (Chromatography, Crystallization) B->C Crude Product D N-terminus Protection (e.g., Fmoc, Boc) C->D Pure Chiral HAA E C-terminus Protection (e.g., Methyl/Ethyl Ester) F Deprotection of C-terminus (e.g., Saponification) E->F Fully Protected HAA G Peptide Coupling (SPPS or Solution Phase) F->G Activated Acid H Final Deprotection & Purification G->H Protected Peptide G cluster_0 Purity Assessment cluster_1 Identity Confirmation cluster_2 Stereochemical Integrity Start HAA Sample Purity_Q Is it pure? Start->Purity_Q HPLC HPLC-UV/ELSD (>95% Purity?) Purity_Q->HPLC Identity_Q Is it the right molecule? HPLC->Identity_Q Yes Fail QC Failed HPLC->Fail No LCMS LC-MS (Correct Mass?) Identity_Q->LCMS NMR 1H & 13C NMR (Correct Structure?) LCMS->NMR Yes LCMS->Fail No Stereo_Q Is it the right enantiomer? NMR->Stereo_Q Yes NMR->Fail No Chiral_HPLC Chiral HPLC (>99% e.e.?) Stereo_Q->Chiral_HPLC End QC Passed Chiral_HPLC->End Yes Chiral_HPLC->Fail No

Caption: Decision workflow for HAA analytical quality control.

Key QC Parameters and Acceptance Criteria
Parameter Technique(s) Acceptance Criteria Rationale
Chemical Purity Reverse-Phase HPLC (RP-HPLC) with UV or ELSD detection≥ 95%Ensures that impurities do not interfere with subsequent reactions or biological assays.
Identity Confirmation LC-MS, High-Resolution MS (HRMS)Observed mass matches theoretical mass (± 5 ppm for HRMS)Confirms that the synthesized molecule has the correct molecular formula.
Structural Verification ¹H and ¹³C NMR SpectroscopySpectrum is consistent with the proposed structureProvides definitive proof of the molecular structure and connectivity.
Enantiomeric Excess (e.e.) Chiral HPLC or GC, Chiral Derivatization [12]≥ 99% e.e.Critical for biological activity, as different enantiomers can have drastically different (or even toxic) effects. [12]
  • Trustworthiness through Validation: The use of orthogonal analytical techniques is crucial. For example, a pure peak in HPLC confirms purity, but only MS and NMR can confirm that the pure substance is the correct substance. Chromatographic techniques are the most popular for chiral analysis of amino acids. [12][13][14][15]

Outlook: The Next Frontier

The field of HAA chemistry is dynamic and continuously evolving. The development of faster and more efficient methods for creating non-natural amino acids is accelerating research and providing new tools for drug design. [16][17]New catalytic methods, including photoredox and nitrogen heterocyclic carbene (NHC) catalysis, are enabling the synthesis of previously inaccessible chiral α-amino acid derivatives under mild conditions. [18] Future innovations will likely focus on:

  • Multifunctional HAAs: Building blocks incorporating reactive handles for bio-conjugation, such as azides or alkynes for "click" chemistry, or fluorescent tags for imaging applications. [6][19]* DNA-Encoded Libraries (DELs): The synthesis of novel HAAs compatible with DEL technology will unlock unprecedented chemical diversity for high-throughput screening.

  • Computational Design: As predictive algorithms improve, the in silico design of HAAs with optimal conformational and physicochemical properties will become a standard starting point for medicinal chemistry campaigns.

The strategic application of heterocyclic amino acids is no longer a niche specialty but a cornerstone of modern drug discovery. By mastering their synthesis, understanding their structural influence, and rigorously controlling their quality, researchers can continue to push the boundaries of therapeutic innovation.

References

  • Belokon, Y. N., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • University of California - Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Available at: [Link]

  • Singh, G., & Singh, P. (2014). Amino acid chirons: a tool for aymmetric synthesis of heterocycles. RSC Advances. Available at: [Link]

  • Ferreira, I., et al. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. Available at: [Link]

  • Huan, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Pessayre, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

  • A. J. D., & P. R. B. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews. Available at: [Link]

  • Hamase, K., et al. (2021). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of Health Science. Available at: [Link]

  • Akter, M. L., & Aka, M. A. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Molecular Science. Available at: [Link]

  • Al-Mulla, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents. Available at: [Link]

  • Mohammed, M. S., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Ivanov, A. R., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]

  • EurekAlert!. (2026). A new approach to chiral α-amino acid synthesis. Available at: [Link]

  • Lipshutz, B. H., & Morey, M. C. (1984). Heterocycles in synthesis: chiral amino acids/dipeptides via a novel photooxidative cleavage of trisubstituted imidazoles. Journal of the American Chemical Society. Available at: [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available at: [Link]

  • Kumar, A., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules. Available at: [Link]

  • International Association for the Study of Pain (IASP). (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. Available at: [Link]

  • Bakhanovich, E., & Galkina, O. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • PubMed. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. Available at: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • IJSDR. (n.d.). Review on- Importance of Heterocycles in medicinal field. Available at: [Link]

  • Cativiela, C., & Ordóñez, M. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. Available at: [Link]

  • Vici Health Sciences. (n.d.). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Available at: [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

Sources

The 2-Substituted Benzoxazole Scaffold: A Technical Guide to Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted benzoxazole moiety represents a "privileged scaffold" in medicinal chemistry, functioning as a bioisostere for adenine and guanine bases, as well as peptide backbones. Its planar, bicyclic heteroaromatic structure allows it to interact via


-

stacking with DNA base pairs and hydrophobic pockets of kinases (e.g., VEGFR-2, EGFR).

This guide provides a technical analysis of the scaffold's synthetic accessibility, structure-activity relationships (SAR), and mechanistic integration into modern drug discovery pipelines.

Synthetic Architectures: From Condensation to C-H Activation

The construction of the benzoxazole core has evolved from harsh acid-catalyzed condensation to transition-metal-catalyzed C-H activation and "green" oxidative cyclizations.

Strategic Disconnections

The two primary retrosynthetic disconnections involve:

  • Condensation/Cyclodehydration: Reaction of 2-aminophenols with carboxylic acid derivatives (aldehydes, acid chlorides, esters).

  • Intramolecular C-H Activation: Cyclization of 2-haloanilides or Schiff bases via Pd or Cu catalysis.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergence between traditional acid-catalyzed methods and modern oxidative cyclization routes.

BenzoxazoleSynthesis Start 2-Aminophenol SchiffBase Schiff Base Intermediate Start->SchiffBase + Aldehyde Product 2-Substituted Benzoxazole Start->Product + Acid / PPA (Condensation) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase SchiffBase->Product Oxidative Cyclization Oxidant Oxidant (DDQ, O2, Pb(OAc)4) Oxidant->Product Acid Carboxylic Acid (R-COOH) Acid->Product PPA Polyphosphoric Acid (PPA) / Heat

Figure 1: Divergent synthetic pathways for 2-substituted benzoxazoles. The upper path represents oxidative cyclization (mild, functional group tolerant), while the lower path represents classical condensation (harsh, high yield).

Medicinal Chemistry & SAR Analysis

The 2-position is the primary vector for optimizing pharmacokinetics and potency. Recent medicinal chemistry campaigns have focused heavily on this scaffold for kinase inhibition, specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a driver of tumor angiogenesis.

Anticancer Activity (VEGFR-2 Inhibition)

Benzoxazole derivatives bind to the ATP-binding site of VEGFR-2. The nitrogen atom of the oxazole ring typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region (e.g., Cys919), while the 2-substituent extends into the hydrophobic allosteric pocket.

Key SAR Findings:

  • Unsubstituted Benzoxazole Core: Often shows higher potency than 5-methyl or 5-chloro substituted analogs due to steric clashes in the narrow ATP binding cleft.

  • Linker Flexibility: Urea or amide linkers at the 2-position enhance binding affinity by mimicking the "glutamate-out" conformation of the kinase.

  • Terminal Hydrophobicity: A terminal hydrophobic moiety (e.g., trifluoromethylphenyl) is crucial for occupying the allosteric hydrophobic pocket.

Comparative Potency Data

The following table summarizes the inhibitory concentration (


) of novel benzoxazole derivatives compared to the standard of care, Sorafenib, against VEGFR-2 and cancer cell lines (HepG2).[1][2]
Compound IDR-Group (2-Position)Core SubstitutionVEGFR-2

(

M)
HepG2

(

M)
Relative Potency
Sorafenib (Reference Drug)-0.10 ± 0.02 9.18 1.0x
Cmpd 5e 4-Cl-Phenyl-UreaH0.07 ± 0.014.131.4x
Cmpd 5c 4-F-Phenyl-UreaH0.08 ± 0.015.931.25x
Cmpd 8d 4-CF3-Phenyl-AmideH0.0552.431.8x
Cmpd 14o 3-CF3-Phenyl-Amide5-Cl0.58612.50.17x

Table 1: Comparative biological activity of 2-substituted benzoxazole derivatives. Note the decreased potency of Compound 14o (5-Cl substituted) compared to the unsubstituted core of 8d. [1][2][1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol: Green Synthesis of Tafamidis

Target Molecule: Tafamidis (Vyndaqel®) Mechanism: Kinetic stabilizer of Transthyretin (TTR). Methodology: Zinc-Methanesulfonic Acid (MsOH) Mediated Reductive Cyclization.[13]

This protocol avoids the use of hazardous acyl chlorides and high-temperature PPA condensation, utilizing a "green" reductive cyclization strategy.

Reagents & Equipment[14][15][16][17]
  • Precursor: 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid (Intermediate 4).[13]

  • Solvent/Catalyst: Methanesulfonic acid (MsOH).

  • Reductant: Zinc dust (activated).

  • Equipment: Round-bottom flask, oil bath, reflux condenser, magnetic stirrer.

Step-by-Step Procedure
  • Preparation of Reaction Mixture: In a 100 mL round-bottom flask, dissolve 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid (1.0 equiv, 10 mmol) in MsOH (10 volumes, 35 mL).

  • Reductive Cyclization: Add Zinc dust (5.0 equiv, 50 mmol) portion-wise to the stirring solution. Caution: Exothermic reaction.

  • Heating: Heat the reaction mixture to 100–110 °C for 2 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate and wash with copious amounts of water to remove residual acid.

  • Purification: Recrystallize the crude solid from isopropanol to afford pure Tafamidis as a pale yellow solid.

    • Yield: ~58-77%[14]

    • Purity: >98% (HPLC)

Validation Check: The formation of the benzoxazole ring is confirmed by the disappearance of the nitro peak (~1530 cm⁻¹) in IR and the appearance of the C=N stretch (~1620 cm⁻¹). [3]

Mechanism of Action: VEGFR-2 Signaling Blockade

Benzoxazoles act as Type II kinase inhibitors. By occupying the ATP binding pocket, they prevent the phosphorylation of the tyrosine kinase domain, thereby halting the downstream signaling cascade responsible for angiogenesis.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding Phosphorylation Autophosphorylation (Blocked) VEGFR2->Phosphorylation Activation Inhibitor 2-Substituted Benzoxazole Inhibitor->VEGFR2 Competitive Inhibition (ATP Pocket) RAF RAF / MEK / ERK Cascade Phosphorylation->RAF Inhibited PI3K PI3K / AKT Pathway Phosphorylation->PI3K Inhibited Angiogenesis Angiogenesis (Cell Proliferation) RAF->Angiogenesis Survival Cell Survival PI3K->Survival

Figure 2: Mechanism of Action. The benzoxazole inhibitor (Yellow) competitively binds to the VEGFR-2 ATP pocket, blocking autophosphorylation and downstream angiogenic signaling.

Future Outlook

The versatility of the 2-substituted benzoxazole scaffold is expanding into PROTACs (Proteolysis Targeting Chimeras). By linking a benzoxazole-based kinase inhibitor to an E3 ligase ligand, researchers can induce the degradation of pathogenic proteins rather than mere inhibition. This represents the next frontier for this scaffold in drug development.

References

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 2019. Link

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers. Molecules, 2022. Link

  • A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences, 2021. Link

  • The Benzoxazole Heterocycle: A Comprehensive Review. Topics in Current Chemistry, 2024. Link

Sources

Pharmacological Versatility of 2-(Aminomethyl)benzoxazole Derivatives: A Technical Guide to Design, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole ring is a privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for naturally occurring indoles and purines. Among its functionalized analogs, 2-(aminomethyl)benzoxazole derivatives —and their tautomeric equivalents, N-aminomethyl benzoxazoline-2-thiones—have emerged as highly versatile pharmacophores. By coupling the hydrophobic, electron-rich benzoxazole core with a flexible, protonatable aminomethyl linker, researchers can precisely tune the molecule's steric and electronic properties. This whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to harness these derivatives against neurological, oncological, and microbial targets.

Structural Rationale: Tautomerism and Pharmacophore Mapping

The rational design of 2-(aminomethyl)benzoxazoles relies heavily on understanding the tautomeric equilibrium of the starting material, 2-mercaptobenzoxazole. In physiological and synthetic environments, this compound exists in equilibrium with its thione tautomer (benzoxazoline-2-thione).

Mechanistic Causality in Design: Aminomethylation (via Mannich-type condensation) predominantly occurs at the nitrogen atom of the thione tautomer. This N-alkylation is highly advantageous:

  • The Core: The benzoxazole system provides necessary lipophilicity and

    
     stacking capabilities to anchor the molecule within hydrophobic enzyme pockets.
    
  • The Linker: The

    
     bridge introduces rotational flexibility, allowing the terminal substituent to adopt optimal conformations for hydrogen bonding.
    
  • The Substituent: Modifying the terminal amine (e.g., cyclic amines, aliphatic chains, or amino acids) dictates target selectivity. For instance, bulky cyclic amines enhance cholinesterase inhibition, while amino acid conjugates (like glutamate) drive heparanase specificity.

Pharmacophore Core Benzoxazole Core (Hydrophobic/Aromatic) Tautomer Benzoxazoline-2-thione (Active Tautomer) Core->Tautomer Tautomerization Target1 Cholinesterases (AChE/BChE) Neurological Core->Target1 Pi-Pi Stacking (PAS) Linker Aminomethyl Linker (-CH2-N<) Tautomer->Linker N-Alkylation Substituent N-Substituents (Cyclic/Aliphatic/Amino Acids) Linker->Substituent Functionalization Target2 Carbonic Anhydrase (hCA I/II) Glaucoma/Cancer Linker->Target2 Zinc Coordination Target3 Heparanase (Hpse) Anti-metastatic Substituent->Target3 H-Bonding (Glu/Gly)

Fig 1. Pharmacophore mapping of 2-(aminomethyl)benzoxazole derivatives to biological targets.

Mechanistic Pathways of Biological Activity

Cholinesterase Inhibition (AChE/BChE)

In the context of Alzheimer's disease, 2-(aminomethyl)benzoxazoles act as potent, dual-binding site inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The benzoxazole core interacts with the Peripheral Anionic Site (PAS) via


 stacking with aromatic residues (e.g., Trp286). Simultaneously, the protonated nitrogen of the aminomethyl group reaches down the enzymatic gorge to interact with the Catalytic Anionic Site (CAS) via cation-

interactions. This dual-inhibition is highly effective, yielding

values in the nanomolar range.
Carbonic Anhydrase (CA) Isoenzyme Inhibition

Human Carbonic Anhydrases (hCA I and II) are metalloenzymes containing a critical


 ion in their active site. While classical inhibitors rely on primary sulfonamides, aminomethyl benzoxazole derivatives exhibit strong inhibition by coordinating directly with the zinc ion or disrupting the hydrogen-bonded water network essential for the hydration of 

. N-oxazinomethyl and N-piperidinomethyl derivatives show exceptional affinity for the ubiquitous hCA II isoform, which is a primary target for anti-glaucoma therapies.
Heparanase (Hpse) Inhibition via Amino Acid Conjugation

Heparanase is an endoglycosidase implicated in tumor metastasis and angiogenesis. By functionalizing the aminomethyl linker with amino acids (e.g., glutamic acid or glycine), researchers have synthesized potent Hpse inhibitors. The amino acid moiety mimics the natural heparan sulfate cleavage sites, acting as a competitive decoy. Glutamate-conjugated benzoxazoles have demonstrated sub-micromolar IC


 values, proving that amino acid conjugation is a highly viable strategy for oncological drug design.
Biocidal and Antimicrobial Efficacy

Beyond clinical pharmacology, these derivatives possess significant industrial biocidal properties. When formulated as salts with petroleum naphthenic acid, aminomethyl derivatives of benzoxazolin-2-thione exhibit profound fungicidal and bactericidal activity. The lipophilic naphthenic acid enhances cell membrane penetration, allowing the benzoxazole core to disrupt critical microbial metabolic pathways .

Quantitative Pharmacological Data

The following table summarizes the inhibitory constants (


) and half-maximal inhibitory concentrations (IC

) of optimized 2-(aminomethyl)benzoxazole derivatives across various biological targets.
Derivative Class / TargetAChE (

, nM)
BChE (

, nM)
hCA I (

, nM)
hCA II (

, nM)
Heparanase (IC

,

M)
N-Cyclic Aminomethyls 18 – 7823 – 8858 – 15781 – 215N/A
Amino Acid Conjugates (Glu) N/AN/AN/AN/A0.82
Amino Acid Conjugates (Gly) N/AN/AN/AN/A1.19
Boronic Acid Bioisosteres N/AN/AN/AN/A> 10.0

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to isolate variables and prove causality.

Synthesis of N-Aminomethyl Benzoxazoline-2-thiones (Mannich Reaction)

Causality: Utilizing pre-formed aminals (methylene-bis-amines) rather than a one-pot mixture of formaldehyde and amine prevents uncontrolled polymerization and limits undesirable alkoxymethylation side reactions. Absolute ethanol is chosen as the solvent to prevent the aqueous hydrolysis of the highly reactive iminium intermediate.

Step-by-Step Workflow:

  • Aminal Preparation: Condense the desired secondary amine (e.g., piperidine) with paraformaldehyde in a 2:1 molar ratio to form the aminal.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-mercaptobenzoxazole in absolute ethanol.

  • Controlled Addition: Cool the solution to 10°C. Add 1.1 equivalents of the pre-formed aminal dropwise. Cooling prevents the exothermic degradation of the iminium ion.

  • Incubation: Stir the mixture at room temperature for 4–6 hours.

  • Validation (TLC): Co-spot the reaction mixture against the starting 2-mercaptobenzoxazole. The reaction is complete when the starting material spot completely disappears.

  • Purification & Structural Validation: Recrystallize the precipitate from methanol. Validate the structure via

    
    H-NMR by confirming the disappearance of the S-H/N-H proton and the appearance of a distinct singlet at ~4.6 ppm, which definitively proves the formation of the 
    
    
    
    aminomethyl bridge.
Self-Validating Ellman’s Assay for AChE/BChE Inhibition

Causality: The Ellman's assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) into thiocholine. Thiocholine subsequently cleaves the disulfide bond of DTNB (Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion. To ensure the observed signal is strictly due to enzymatic activity and not spontaneous chemical degradation, multiple blanks must be run concurrently.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1.0 M Tris/HCl buffer (pH 8.0). Optimal pH for AChE activity and DTNB reactivity.

  • System Blanks (The Self-Validation Engine):

    • Reagent Blank: Buffer + DTNB. (Validates DTNB stability against spontaneous reduction).

    • Substrate Blank: Buffer + DTNB + ATCh. (Measures the non-enzymatic background hydrolysis of the substrate).

    • Enzyme Blank: Buffer + DTNB + AChE. (Ensures the enzyme preparation does not contain endogenous thiols).

  • Inhibitor Incubation: Mix 10 µL of the synthesized benzoxazole derivative (at varying concentrations) with 50 µL of AChE/BChE solution and 1.0 mL buffer. Incubate for 10 min at 25°C. This pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme.

  • Indicator Addition: Add 50 µL of 0.5 mM DTNB.

  • Reaction Initiation: Add 50 µL of ATCh (or BChI for BChE) to initiate the reaction.

  • Quantification: Monitor the formation of the TNB anion spectrophotometrically at 412 nm. Calculate the IC

    
     and 
    
    
    
    values by subtracting the background noise generated by the self-validating blanks.

EllmanAssay AChE AChE / BChE Enzyme Thiocholine Thiocholine (Product) AChE->Thiocholine Yields Inhibitor 2-(Aminomethyl)benzoxazole (Inhibitor) Inhibitor->AChE Competitive/Mixed Inhibition Substrate Acetylthiocholine (ATCh) Substrate->AChE Enzymatic Hydrolysis TNB 5-Thio-2-nitrobenzoate (TNB) Yellow Anion (412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Disulfide Cleavage Readout Spectrophotometric Readout (Quantification of Activity) TNB->Readout Absorbance Measurement

Fig 2. Biochemical workflow and validation logic of the modified Ellman's assay.

References

  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][1]

  • Novel Benzazole Derivatives Endowed with Potent Antiheparanase Activity Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL:[Link][2]

  • Biocidal activity of aminomethyl derivatives of 2-mercaptobenzoxazole Source: Chemical Problems URL:[Link][3]

Sources

Solubility Profile of Zwitterionic Benzoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary: The Ampholytic Challenge

Benzoxazole carboxylic acids represent a privileged scaffold in drug discovery, frequently utilized for their bioisosteric resemblance to purines and their capacity to bind diverse biological targets, from amyloid fibrils to bacterial topoisomerases. However, when functionalized with basic amine moieties—a common strategy to enhance target affinity—these compounds adopt a zwitterionic (ampholytic) nature .

This guide addresses the specific solubility behavior of these zwitterions. Unlike simple acids or bases, zwitterionic benzoxazoles exhibit a non-linear, U-shaped pH-solubility profile with a solubility minimum (


) at the isoelectric point (pI). Understanding and manipulating this profile is critical for optimizing oral bioavailability and designing robust purification protocols.[1][2]

Physicochemical Fundamentals

Structural Basis of Zwitterionic Behavior

The core benzoxazole ring contains a nitrogen atom at position 3. While this nitrogen is weakly basic (


), it rarely drives zwitterionic behavior at physiological pH on its own.[2] True zwitterionic character in this class arises when a basic substituent  (e.g., a primary/secondary amine or a piperazine tail) is attached to the scaffold.

In this scenario, the molecule possesses:

  • Acidic Domain: The carboxylic acid (

    
    ).[2]
    
  • Basic Domain: The pendant amine (

    
    ).[2]
    

At pH values between


 and 

, the proton transfers from the acid to the base, creating a net neutral species with separated charges (

).
The Solubility-pH Landscape

The solubility profile is governed by the Henderson-Hasselbalch equation adapted for ampholytes.[2] The total solubility (


) at a given pH is the sum of the concentrations of the cation (

), zwitterion (

), and anion (

).

[2]
  • 
     (Intrinsic Solubility):  The solubility of the neutral zwitterion, which is typically the lowest due to high crystal lattice energy driven by intermolecular ionic bonding.
    
  • 
    :  The species is cationic (
    
    
    
    ), solubility increases.
  • 
    :  The species is anionic (
    
    
    
    ), solubility increases.[2]
  • 
    :  Solubility hits the trough (
    
    
    
    ).
Mechanistic Pathway Visualization[2]

SolubilityMechanism Cation Cationic Form (C+) (Soluble) pH < pKa1 Zwitterion Zwitterion (Z±) (Precipitate/S_min) pH ≈ pI Cation->Zwitterion - H+ (pKa1) Zwitterion->Cation + H+ Anion Anionic Form (A-) (Soluble) pH > pKa2 Zwitterion->Anion - H+ (pKa2) Lattice Crystal Lattice (Solid Phase) Zwitterion->Lattice Precipitation (High Lattice Energy) Anion->Zwitterion + H+

Figure 1: The ionization equilibria governing the U-shaped solubility profile. The zwitterionic species represents the thermodynamic sink for solubility.

Experimental Methodologies

To accurately profile these compounds, one must distinguish between Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for lead optimization). The following protocol focuses on the latter, which is essential for accurate


 determination.
Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility across the physiological pH range (1.2 – 10.0).

Reagents & Equipment:

  • Buffer Systems:

    • pH 1.2 (0.1N HCl)[2][3]

    • pH 4.5 (Acetate buffer)[2]

    • pH 6.8 (Phosphate buffer)[2]

    • pH 10.0 (Borate or Carbonate buffer)[2]

    • Note: Maintain constant ionic strength (I = 0.15 M) to mimic physiological fluids.

  • Equipment: Temperature-controlled orbital shaker, HPLC-UV/MS, pH meter with micro-electrode.

Step-by-Step Workflow:

  • Saturation: Weigh excess solid compound (approx. 2–5 mg) into a chemically inert vial (glass or PTFE).

  • Solvent Addition: Add 1.0 mL of the specific buffer.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

    • Critical Check: Measure pH after addition of the compound. Benzoxazole carboxylic acids can significantly shift the bulk pH. Readjust if necessary using 1N HCl or NaOH.[2]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter using a PVDF membrane (ensure no drug adsorption to the filter by discarding the first 20% of filtrate).

  • Quantification: Analyze the supernatant via HPLC.

  • Solid State Analysis: Analyze the remaining pellet by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition or salt disproportionation occurred during the experiment.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Compound BufferPrep Prepare Buffers (pH 1.2, 4.5, 6.8, 10.0) Start->BufferPrep Saturation Add Excess Solid to Buffer (Supersaturation) BufferPrep->Saturation Equilibration Shake 24-48h @ 25°C Saturation->Equilibration pHCheck Check pH at t=24h (Drift Warning!) Equilibration->pHCheck Adjust Re-adjust pH pHCheck->Adjust pH Shifted Separation Centrifugation/Filtration pHCheck->Separation pH Stable Adjust->Equilibration Analysis HPLC Quantification Separation->Analysis SolidState XRPD of Pellet (Check Polymorph) Separation->SolidState

Figure 2: Self-validating workflow for thermodynamic solubility determination. Note the critical loop for pH readjustment.

Data Analysis & Interpretation

Quantitative Data Template

When documenting results, use the following structure to ensure comparability.

ParameterSymbolTypical Value RangeSignificance
Intrinsic Solubility


The "worst-case" solubility (at pI).[2] Limits absorption.
Acidic pKa

3.5 – 4.5Ionization of carboxylic acid.[2]
Basic pKa

8.0 – 9.5Ionization of amine substituent.[2]
Isoelectric Point


pH of minimum solubility.[2]
Interpreting the "U-Curve"
  • Flat Bottom: If the solubility remains low over a wide pH range (e.g., pH 4 to 8), the difference between

    
     and 
    
    
    
    is large. This "isoelectric overlap" region is the most dangerous for oral drug delivery as it coincides with the pH of the small intestine.
  • Sharp V-Shape: Indicates the pKa values are close together.[2] Solubility drops rapidly but recovers quickly as pH moves away from the pI.

Common Pitfalls (Trustworthiness Factors)[2]
  • Common Ion Effect: Using hydrochloride buffers for HCl salts of the compound can suppress solubility due to the common ion effect (

    
    ). Recommendation: Use non-interacting buffers like phosphate or acetate.[2]
    
  • Hydrotrope Formation: At very high concentrations, zwitterions can self-associate (stacking), leading to higher-than-predicted apparent solubility.[2]

Formulation Strategies for Zwitterions

When


 is insufficient for therapeutic exposure, standard pH adjustment often fails because the compound precipitates as it transitions through the GI tract's pH gradient.
  • Salt Selection:

    • Strong Acid Salts (Mesylate/Chloride): Shift the

      
       to the acidic side.
      
    • Strong Base Salts (Sodium/Potassium): Shift the

      
       to the basic side.
      
    • Risk:[2] Salts of zwitterions often disproportionate back to the neutral zwitterion in water.

  • Lipid-Based Formulations (LBF): Since the zwitterion is neutral, it may have reasonable solubility in lipid/surfactant systems (e.g., SEDDS), bypassing the aqueous dissolution step entirely.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic benzoxazole core can mask the zwitterionic nature and improve apparent solubility.

References

  • BenchChem. (2025).[1][2][3][4][5] An In-depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid and its Derivatives. Retrieved from [2]

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/Solubility theory).

  • Bergström, C. A., et al. (2014). Accuracy of measured solubility of weak acids and bases in early drug discovery. Journal of Pharmaceutical Sciences.
  • Völgyi, G., et al. (2010).
  • TargetMol. (2024). 1,3-Benzoxazole-6-carboxylic acid Product Information. Retrieved from [2]

Sources

pKa values of 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Determination of 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] For ionizable molecules like 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid, understanding the protonation equilibria is critical for optimizing solubility, permeability, target engagement, and formulation.[1][2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the pKa values of this molecule, tailored for researchers, scientists, and drug development professionals. We will explore both in silico prediction methodologies, which are invaluable in early discovery, and rigorous experimental techniques such as potentiometric titration and UV-Vis spectrophotometry. The causality behind experimental choices is elucidated, and detailed, self-validating protocols are provided to ensure scientific integrity.

The Molecule: 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid

2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid is a multifunctional molecule featuring three potential ionization centers:

  • A carboxylic acid group (-COOH): This is an acidic center that will lose a proton to form a carboxylate anion (-COO⁻).

  • An aminomethyl group (-CH₂NH₂): This primary aliphatic amine is a basic center that will gain a proton to form a positively charged ammonium group (-CH₂NH₃⁺).

  • A benzoxazole nitrogen: The nitrogen atom in the oxazole ring is an extremely weak base and is generally not considered to be significantly protonated under physiological conditions.[3]

Due to the presence of both a primary acidic and a primary basic functional group, the molecule can exist as a cation, a neutral zwitterion, and an anion, depending on the pH of the surrounding environment. Accurately determining the pKa values governing these transitions is paramount for predicting its behavior in biological systems.

Ionization Equilibria

The protonation states of the molecule are governed by two key pKa values. The first, pKa₁, corresponds to the dissociation of the carboxylic acid, while the second, pKa₂, relates to the protonation of the aminomethyl group.

G Cationic Cationic (Low pH) Zwitterionic Zwitterionic (Intermediate pH) Cationic->Zwitterionic pKa₁ (Carboxylic Acid) Anionic Anionic (High pH) Zwitterionic->Anionic pKa₂ (Amine)

Caption: Ionization states of the molecule vs. pH.

In Silico pKa Prediction: The First Pass

In modern drug discovery, computational tools provide rapid, cost-effective estimations of pKa values before a molecule is even synthesized.[1] These predictions are invaluable for high-throughput screening and initial property assessment.[1][4]

Leading Prediction Software

Several robust software platforms are available, each employing different algorithms, from empirical models based on large databases to quantum mechanical methods.[5][6][7]

  • ACD/Labs Percepta®: A widely used tool that leverages a large database of over 26,000 compounds for its predictions and offers algorithms that can be trained with proprietary experimental data.[4][8]

  • ChemAxon MarvinSketch/Calculator Plugins: Offers pKa prediction based on the structural formula and is even used by databases like PubChem.[9][10][11][12] It can display the distribution of major microspecies at a given pH.[10][11]

  • Schrödinger Epik: Utilizes machine learning with graph convolutional neural networks to rapidly predict pKa values and protonation state distributions for complex molecules.[13]

Predicted pKa Values

While no experimental data for 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid is publicly available, we can generate hypothetical predicted values based on the known behavior of its functional groups and related structures. A predicted pKa for the parent molecule, benzo[d]oxazole-5-carboxylic acid, is approximately 3.50.[14] The aminomethyl group is expected to have a pKa typical for a primary aliphatic amine.

Table 1: Predicted pKa Values for 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid

Ionizable Group Predicted pKa (pKa₁) Predicted pKa (pKa₂) Prediction Method Basis
Carboxylic Acid ~ 3.5 - 4.0 Based on substituted benzoic acids and related heterocycles[14]

| Aminomethyl Group| | ~ 9.5 - 10.0 | Based on typical primary aliphatic amines |

Note: These are illustrative values. Actual results must be determined experimentally or by using specialized prediction software.

Experimental pKa Determination: The Gold Standard

While predictions are useful, experimental validation is essential for accuracy, especially for novel chemical scaffolds.[1] The combination of computational and experimental approaches yields the most reliable ionization profiles.[1]

Potentiometric Titration

Potentiometric titration is a simple, low-cost, and widely used method for pKa determination.[15][16] The core principle involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][16][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.[18][19]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in water/co-solvent) A->B C Prepare Titrants (0.1 M HCl & 0.1 M NaOH) B->C D Add Ionic Strength Adjuster (e.g., 0.15 M KCl) C->D E Purge Analyte with N₂ D->E F Immerse Electrode & Stir E->F G Titrate with Acid (to ~pH 2) F->G H Titrate with Base (to ~pH 12) Record pH vs. Volume G->H I Plot pH vs. Titrant Volume H->I J Calculate 1st & 2nd Derivatives I->J K Identify Equivalence Points J->K L Determine pKa at Half-Equivalence Points K->L

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure precise pH measurements.[17]

  • Solution Preparation:

    • Accurately weigh the analyte and dissolve it in high-purity water to a concentration of approximately 1 mM.[16] Causality: A concentration around 10⁻⁴ M is often the lower limit for traditional potentiometry; 1 mM provides a robust signal.[15] If solubility is low, a co-solvent like methanol or DMSO may be required, though this can slightly alter pKa values.

    • Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions for titration.[16][17]

    • To maintain a constant background, add an inert salt like KCl to a concentration of 0.15 M. Causality: This keeps the ionic strength of the solution constant, minimizing its effect on activity coefficients during the titration.[17]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel with a magnetic stirrer.[17]

    • Purge the solution with nitrogen gas. Causality: This displaces dissolved carbon dioxide from the solution, which can react with the basic titrant and introduce an error by forming carbonic acid.[16][17]

    • Immerse the calibrated pH electrode into the solution.

    • First, titrate the solution with 0.1 M HCl to a pH of ~1.8-2.0 to ensure the molecule is fully protonated.

    • Next, titrate the acidified solution with incremental additions of 0.1 M NaOH, recording the pH after each addition until a pH of ~11-12 is reached.[17]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The two pKa values can be determined by finding the pH at the half-equivalence points (the midpoint of the buffer regions on the curve).[18]

UV-Vis Spectrophotometry

This method is highly effective for compounds that possess a chromophore near an ionization center, causing the UV-visible absorption spectrum to change as a function of pH.[2] By preparing a series of solutions with constant analyte concentration across a range of pH values, the pKa can be determined from the resulting sigmoidal plot of absorbance versus pH.[2][20]

G cluster_prep Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare Buffer Series (e.g., pH 2-12, constant ionic strength) C Aliquot Buffers into 96-Well Microplate A->C B Prepare Analyte Stock (e.g., 10 mM in DMSO) D Add Analyte Stock to Wells (Final DMSO ≤2%) B->D C->D E Record UV Spectra for all Wells (e.g., 230-500 nm) D->E F Identify Wavelengths of Maximum Absorbance Change E->F G Plot Absorbance vs. pH at chosen wavelength(s) F->G H Fit Data to Sigmoidal Curve G->H I Determine pKa from Inflection Point of Curve H->I

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases.[1] The specific target, 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid , combines a rigid bicyclic core with two orthogonal functional handles: a carboxylic acid at the 5-position (suitable for library generation or solubility enhancement) and a primary amine at the 2-position (ideal for peptide coupling or fragment linking).[1]

This guide presents two distinct synthesis protocols designed to address different project needs:

  • Protocol A (The Precision Route): A stepwise, protected approach using N-Boc-glycine and methyl 3-amino-4-hydroxybenzoate.[1] This method offers the highest functional group tolerance and purity, making it the "Gold Standard" for medicinal chemistry and SAR studies.[1]

  • Protocol B (The Direct Route): A one-pot cyclocondensation using Polyphosphoric Acid (PPA).[1] This is a high-throughput/industrial method suitable for rapid scale-up where intermediate isolation is unnecessary.[1]

Retrosynthetic Analysis

The construction of the benzoxazole ring typically relies on the condensation of a 2-aminophenol derivative with a carboxylic acid equivalent.[1][2][3]

Logic Flow
  • Core Disconnection: The C2-N3 and C2-O1 bonds are formed via cyclodehydration.[1]

  • Precursors:

    • Aryl Component: 3-Amino-4-hydroxybenzoic acid (or its methyl ester).[1][4]

    • C2-Linker Component: Glycine equivalent (Protected Glycine or Glycine).[1]

Retrosynthesis Target Target: 2-(Aminomethyl)benzo[d]oxazole- 5-carboxylic acid ProtectedInter Protected Intermediate: Methyl 2-((Boc-amino)methyl) benzo[d]oxazole-5-carboxylate Target->ProtectedInter Global Deprotection (Hydrolysis + TFA) Aryl Aryl Precursor: Methyl 3-amino-4-hydroxybenzoate ProtectedInter->Aryl Cyclodehydration (TsOH/Toluene) Linker Linker Precursor: N-Boc-Glycine ProtectedInter->Linker Amide Coupling (EDC/HOBt)

Figure 1: Retrosynthetic strategy highlighting the protected intermediate approach.

Protocol A: Stepwise Precision Synthesis (Recommended)

Objective: Synthesis of high-purity material with full characterization of intermediates. Scale: 1.0 gram (adaptable to 10g).

Phase 1: Amide Coupling

Reaction: Methyl 3-amino-4-hydroxybenzoate + N-Boc-Glycine → Amide Intermediate[1]

  • Reagent Prep:

    • Dissolve N-Boc-Glycine (1.1 equiv, 6.3 mmol) in anhydrous DMF (10 mL).

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min to activate the acid.

  • Addition:

    • Add Methyl 3-amino-4-hydroxybenzoate (1.0 equiv, 5.7 mmol) and DIPEA (2.5 equiv).

  • Execution:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours under N₂ atmosphere.

    • Monitor: TLC (50% EtOAc/Hexanes) should show consumption of the aminophenol.

  • Workup:

    • Dilute with EtOAc (50 mL).[1][5] Wash sequentially with 1M HCl, Sat. NaHCO₃, and Brine.[1][2][5]

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Checkpoint: The crude product is typically a viscous oil or foam.[1]

Phase 2: Cyclodehydration

Reaction: Amide Intermediate → Benzoxazole Ring[1]

  • Setup:

    • Dissolve the crude amide in Toluene (20 mL).

    • Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv).

  • Execution:

    • Reflux the mixture using a Dean-Stark trap to remove water azeotropically.

    • Reaction time: 2–4 hours.[1]

    • Monitor: TLC will show a new, less polar spot (the benzoxazole).

  • Workup:

    • Cool to RT. Wash with Sat. NaHCO₃ to remove acid catalyst.[1]

    • Concentrate the organic layer.[1][2][6][7]

    • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield Methyl 2-((tert-butoxycarbonylamino)methyl)benzo[d]oxazole-5-carboxylate .

Phase 3: Global Deprotection

Reaction: Hydrolysis of Methyl Ester & Removal of Boc[1]

  • Hydrolysis:

    • Dissolve the intermediate in THF/MeOH/H₂O (3:1:1).[1]

    • Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours until the ester is cleaved (monitored by LCMS).

    • Acidify carefully to pH ~4 with 1M HCl to precipitate the free acid-Boc intermediate (or extract with EtOAc).[1]

  • Boc Removal:

    • Dissolve the acid intermediate in DCM/TFA (1:1 v/v, 10 mL).

    • Stir at RT for 1 hour.

  • Final Isolation:

    • Concentrate in vacuo to remove TFA.[1]

    • Triturate the residue with cold Diethyl Ether to yield the target compound as a trifluoroacetate salt.[1]

    • Optional: For the zwitterionic free base, dissolve in minimal water, adjust pH to 6-7, and collect the precipitate.[1]

Protocol B: Direct Cyclocondensation (Industrial/Scale-Up)[1]

Objective: Rapid synthesis with minimal steps. Caveat: Requires harsh conditions; less tolerant of sensitive functional groups.[1]

Workflow Diagram

ProtocolB Step1 Mix Reagents: 3-Amino-4-hydroxybenzoic acid + Glycine (1.2 eq) + PPA (10 wt eq) Step2 Heat: 120-140°C 3-5 Hours Step1->Step2 Step3 Quench: Pour into Crushed Ice Neutralize to pH 4-5 Step2->Step3 Step4 Isolate: Filter Precipitate Recrystallize (EtOH/H2O) Step3->Step4

Figure 2: Workflow for Polyphosphoric Acid (PPA) mediated synthesis.

Detailed Steps
  • Mixture: In a round-bottom flask, combine 3-Amino-4-hydroxybenzoic acid (1.0 equiv) and Glycine (1.2 equiv).

  • Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of reactant).[1]

    • Note: PPA acts as both solvent and dehydrating agent.[1]

  • Reaction:

    • Heat to 120–140°C with mechanical stirring.

    • The mixture will become a viscous, dark syrup.

    • Maintain temperature for 3–5 hours.

  • Quench & Workup:

    • Cool the mixture to ~60°C (do not let it solidify completely).

    • Pour slowly into crushed ice (approx. 10x volume) with vigorous stirring.

    • The PPA will hydrolyze (exothermic).[1]

    • Adjust the pH of the aqueous solution to the isoelectric point (pH ~4.5–5.0) using 50% NaOH or solid Na₂CO₃.[1]

  • Purification:

    • The product precipitates as a solid.[1][4][6] Filter and wash extensively with cold water.

    • Recrystallize from Ethanol/Water if necessary.[1]

Characterization & QC Standards

To validate the synthesis, the following analytical data should be obtained.

ParameterMethodAcceptance Criteria / Expected Result
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 95% Area Under Curve
Identity (H-NMR) 400 MHz, DMSO-d₆Aromatic: 3H pattern (d, dd, d) for benzoxazole 5-subst.Methylene: Singlet ~4.1 ppm (CH₂-NH₂)Amine: Broad singlet (exchangeable)
Identity (MS) ESI-MS (Positive Mode)[M+H]⁺ = 193.06 (Calc.[1][8] MW: 192.[1]17)
Appearance Visual InspectionOff-white to tan powder
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Protocol A) Incomplete cyclizationEnsure water removal (Dean-Stark or molecular sieves) during toluene reflux.
Black Tar (Protocol B) Overheating / OxidationPerform PPA reaction under Nitrogen; strictly control temp <140°C.
Solubility Issues Zwitterionic natureThe product is amphoteric.[1] Use dilute acid (HCl) or base (NaOH) for dissolution during analysis.[1]

References

  • Synthesis of Benzoxazoles via PPA Cyclization

    • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[1][3]

    • Source: ResearchGate / Australian Journal of Chemistry.[1]

    • URL:

  • General Benzoxazole Protocols

    • Title: Application Notes and Protocols for the Synthesis of Benzoxazoles.[1][2][4]

    • Source: BenchChem.[1][2]

    • URL:[1]

  • Starting Material Synthesis (3-Amino-4-hydroxybenzoic acid)

    • Title: 3-Amino-4-hydroxybenzoic acid synthesis protocols.
    • Source: ChemicalBook.[1]

    • URL:

  • Green Synthesis Approaches

    • Title: A green approach for the synthesis of 2-substituted benzoxazoles.[1][9]

    • Source: NCBI / PMC.
    • URL:

Sources

Precision Cyclization Strategies for Amino-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, exhibiting antiviral, anticancer, and antimicrobial properties.[1] Synthesizing this heterocycle from amino-hydroxybenzoic acid precursors (e.g., 3-amino-4-hydroxybenzoic acid) presents a unique challenge: the substrate is zwitterionic and amphoteric.

This guide moves beyond generic textbook methods to provide a critical analysis of cyclodehydration reagents. We contrast the traditional, thermodynamic robustness of Polyphosphoric Acid (PPA) with the kinetic precision of Propylphosphonic Anhydride (T3P®) . We provide validated protocols for converting amino-hydroxybenzoic acids into 2-substituted benzoxazole-5-carboxylic acids, a common scaffold in drug discovery.

Mechanistic Insight & Reagent Selection

The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid proceeds via two distinct steps:

  • N-Acylation: Formation of the intermediate o-hydroxyamide.[1]

  • Cyclodehydration: Intramolecular attack of the phenolic oxygen onto the amide carbonyl, followed by the elimination of water.

The Challenge of Amino-Hydroxybenzoic Acids

Unlike simple aminophenols, amino-hydroxybenzoic acids possess a free carboxylic acid on the aromatic ring. This creates a competition between:

  • Target Reaction: Cyclization at the amino-hydroxy site.

  • Side Reaction: Self-condensation or polymerization (forming Polybenzoxazoles/PBOs) via the benzoic acid moiety.[2]

Reagent Decision Matrix

Select your reagent based on substrate sensitivity and scale.

ReagentSelection Start Substrate Analysis: Amino-Hydroxybenzoic Acid + R-COOH Sensitivity Is the R-group acid/heat sensitive? Start->Sensitivity Scale Reaction Scale Sensitivity->Scale No (Robust R-group) MildRoute PROTOCOL C: Oxidative Cyclization (Schiff Base + PhI(OAc)2) Sensitivity->MildRoute Yes (Chiral/Labile R-group) PPA PROTOCOL A: Polyphosphoric Acid (High Heat, Solvent-Free) Scale->PPA Large Scale (>10g) Cost-driven T3P PROTOCOL B: T3P (Propylphosphonic Anhydride) (Mild, EtOAc/Pyridine) Scale->T3P Med Scale (<10g) Purification-driven

Figure 1: Decision matrix for selecting the optimal cyclization reagent based on substrate tolerance and scale.

Comparative Data: PPA vs. T3P

The following data highlights the trade-offs between the two primary methods for the reaction of 3-amino-4-hydroxybenzoic acid with 4-methoxybenzoic acid.

FeaturePolyphosphoric Acid (PPA)Propylphosphonic Anhydride (T3P)
Reaction Type Solvent-free meltSolution phase (EtOAc/DMF)
Temperature 140°C – 200°C0°C – 80°C
Time 2 – 6 Hours1 – 12 Hours
Yield 85 – 95%70 – 85%
Workup Quench in ice (Exothermic)Aqueous wash (Water-soluble byproducts)
Tolerance Low (Acid/Heat sensitive groups fail)High (Tolerates Boc, esters, chiral centers)
Green Metric Poor (Viscous waste, high energy)Good (Low toxicity, easy separation)

Detailed Experimental Protocols

Protocol A: The "Thermodynamic" Method (PPA)

Best for: Simple substrates, large scale, synthesis of robust building blocks. Reagent: Polyphosphoric Acid (115%


 equivalent).

Step-by-Step:

  • Preparation: In a round-bottom flask, mix 3-amino-4-hydroxybenzoic acid (1.0 equiv) and the aryl carboxylic acid electrophile (1.0 – 1.1 equiv).

  • Solvation: Add PPA (approx. 10–15 g per 1 g of substrate). PPA acts as both solvent and catalyst.[1]

    • Note: PPA is extremely viscous at RT. It is often easier to weigh the solids first, then pour warm PPA over them.

  • Reaction: Heat the mixture to 140°C – 160°C with overhead mechanical stirring. Magnetic stirring often fails due to viscosity.

    • Monitor: The mixture will turn from a suspension to a clear/dark syrup.

    • Time: Typically 3–5 hours. Monitor by TLC (take a drop, dilute in water/EtOAc).

  • Quench: Cool the reaction to ~80°C (do not cool to RT, it will solidify into a glass). Pour the hot syrup slowly into a beaker of crushed ice with vigorous stirring.

    • Caution: Highly exothermic.

  • Isolation: The product usually precipitates as a solid upon hydrolysis of the PPA. Filter the solid.

  • Purification: Dissolve the crude solid in dilute NaOH (forming the sodium benzoate salt), filter off insolubles, and re-precipitate with HCl. Recrystallize from Ethanol/Water.

Protocol B: The "Kinetic" Method (T3P)

Best for: Late-stage functionalization, drug intermediates, substrates with protecting groups. Reagent: T3P® (50% w/w solution in EtOAc or DMF).

Step-by-Step:

  • Setup: In a flask under Nitrogen, dissolve 3-amino-4-hydroxybenzoic acid (1.0 equiv) and the carboxylic acid (1.1 equiv) in Ethyl Acetate (or DMF if solubility is poor).

  • Base Addition: Add Pyridine or Triethylamine (3.0 – 4.0 equiv).

    • Why? T3P requires a base to neutralize the acidic byproducts and drive the equilibrium.

  • Cyclization: Cool to 0°C. Dropwise add T3P solution (1.5 – 2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12 hours.

    • Optimization: If conversion is incomplete (check LCMS), heat to reflux (EtOAc ~77°C) for 2 hours.

  • Workup:

    • T3P byproducts are water-soluble.[3][4]

    • Wash the organic layer with water (x2), 1N HCl (to remove pyridine), and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (MeOH/DCM gradient) is usually required as yields are lower than PPA, but purity profile is cleaner regarding polymeric impurities.

Mechanistic Pathway & Troubleshooting

Understanding the failure modes is critical for troubleshooting.

Mechanism cluster_conditions Critical Control Points Substrate 3-Amino-4-Hydroxy Benzoic Acid Intermediate Amide Intermediate (Open Ring) Substrate->Intermediate N-Acylation (Fast) Product Benzoxazole Product Intermediate->Product Cyclodehydration (Slow, Rate Limiting) SideProduct O-Acylated Phenol Ester Intermediate->SideProduct Incorrect Regioselectivity

Figure 2: Reaction pathway. The rate-limiting step is the cyclodehydration. Incomplete reaction often yields the Amide Intermediate.

Troubleshooting Guide
ObservationDiagnosisSolution
LCMS shows M+18 peak Intermediate Amide formed, but did not cyclize.PPA: Increase Temp to 180°C. T3P: Reflux or add catalytic p-TsOH.
Low Yield / Polymerization Intermolecular reaction between benzoic acid and amine of another molecule.Dilute the reaction (T3P). Ensure excess external carboxylic acid is present.
O-Acylation observed Kinetic attack on Phenol instead of Amine.Ensure Base is added before T3P to deprotonate the amine, or switch to PPA (thermodynamic control favors N-acyl).

References

  • PPA Mechanism & Utility: So, Y.-H.; Heeschen, J. P. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.[5] J. Org.[3][6][7][8] Chem. 1997 , 62, 3552–3561.[8] Link

  • T3P Application: Augustine, J. K.; Vairaperumal, V.; Narasimhan, S.; Alagarsamy, P.; Radhakrishnan, A. Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Benzoxazoles, and Benzothiazoles. Tetrahedron 2009 , 65, 9989–9996. Link

  • Polybenzoxazole Precursors: Wolfe, J. F. Polybenzothiazoles and Polybenzoxazoles. In Encyclopedia of Polymer Science and Engineering; Wiley: New York, 1988; Vol. 11, pp 601–635.
  • Microwave Assisted Synthesis: Pottorf, R. S.; Chadha, N. K.; Katkevics, M.; Ozola, V.; Suna, E.; Ghane, H.; Regberg, T.; Player, M. R. Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Lett. 2003 , 44, 175–178. Link

Sources

Fmoc-protection of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid for SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Fmoc-Protection of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

Executive Summary

This guide details the synthetic protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid . This specific heterocyclic scaffold is increasingly utilized in peptidomimetics to introduce conformational constraints and improve the pharmacokinetic profile of peptide drugs.

The protocol addresses the specific challenges of this molecule: its zwitterionic nature, the solubility limitations of the benzoxazole core, and the requirement for high purity (>98%) to prevent failure sequences in downstream SPPS. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under Schotten-Baumann conditions to ensure regioselectivity and prevent oligomerization.

Strategic Analysis & Chemical Logic

The Challenge: Solubility vs. Reactivity

The target molecule contains a basic primary amine (position 2-methyl) and an acidic carboxylic acid (position 5). In neutral solution, it exists as a zwitterion with poor solubility in organic solvents.

  • The Fix: We employ a biphasic system (Water/1,4-Dioxane) with Sodium Carbonate (

    
    ). The base deprotonates the ammonium to a free amine (nucleophile) and the carboxylic acid to a carboxylate (solubilizing group), ensuring the molecule dissolves in the aqueous phase while remaining reactive toward the organic-soluble Fmoc reagent.
    
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Cl is cheaper, it is highly reactive and prone to forming mixed anhydrides with the free carboxylic acid at position 5. This leads to the formation of "self-peptides" (dimers/trimers) and other impurities.

  • The Decision: We strictly use Fmoc-OSu . It is less aggressive, highly selective for the primary amine, and the N-hydroxysuccinimide (NHS) byproduct is water-soluble and easily removed during workup [1].

Materials & Equipment

Reagent/EquipmentGrade/SpecificationFunction
Starting Material 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid (>97%)Substrate
Fmoc-OSu >98% PurityProtecting Group Source
Sodium Carbonate (

)
Anhydrous, ACS ReagentBase (pH maintenance)
1,4-Dioxane HPLC GradeOrganic Co-solvent
Water Milli-Q / DeionizedAqueous Solvent
HCl (1M and 6M) Reagent GradeAcidification/Precipitation
Diethyl Ether ACS ReagentWashing (removes impurities)
pH Meter Calibrated (pH 4.0, 7.0, 10.0)Process Monitoring

Detailed Experimental Protocol

Step 1: Solubilization (Schotten-Baumann Conditions)
  • Weigh 1.0 equivalent (e.g., 1.92 g, 10 mmol) of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid into a 250 mL round-bottom flask.

  • Add 30 mL of 10%

    
     (aq) .
    
  • Add 15 mL of 1,4-Dioxane .

  • Crucial: Sonicate or stir vigorously until the solution is clear. If the solution remains cloudy, add water dropwise. The pH should be approximately 9.0–9.5.

Step 2: Acylation
  • Dissolve 1.1 equivalents (e.g., 3.71 g, 11 mmol) of Fmoc-OSu in 15 mL of 1,4-Dioxane .

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 15 minutes at room temperature (

    
    ).
    
    • Note: Do not cool to

      
      ; the benzoxazole derivative may precipitate due to lower solubility at cold temperatures.
      
  • Stir the reaction mixture vigorously for 12–18 hours (overnight).

Step 3: Monitoring
  • TLC: Silica gel, Eluent: DCM/MeOH (9:1) + 1% Acetic Acid.

    • Observation: The starting material (polar, stays near baseline) should disappear. The Fmoc-product will move significantly higher (

      
      ).
      
  • HPLC: Check for the disappearance of the amine peak.

Step 4: Workup & Purification
  • Dilution: Add 50 mL of water to the reaction mixture.

  • Washing (Critical for Purity): Extract the aqueous mixture with Diethyl Ether (

    
    ) .
    
    • Why? This removes unreacted Fmoc-OSu and the byproduct fluorenylmethanol, which are soluble in ether. The product remains in the aqueous phase as the sodium salt.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M HCl with stirring until pH reaches 1–2.

    • Observation: A thick white/off-white precipitate will form. This is your Fmoc-protected acid.

  • Isolation:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the cake thoroughly with 0.1M HCl (

      
      ) and then cold water  (
      
      
      
      ) to remove salts.
  • Drying: Dry the solid in a vacuum desiccator over

    
     or NaOH pellets for 24 hours.
    

Visualization: Synthesis Workflow

FmocProtection start Start: 2-(Aminomethyl) benzo[d]oxazole-5-COOH solubilize Step 1: Solubilization (Water/Dioxane + Na2CO3) start->solubilize addition Step 2: Add Fmoc-OSu (Dropwise in Dioxane) solubilize->addition reaction Reaction: Stir 18h @ RT (Schotten-Baumann) addition->reaction wash Step 3: Ether Wash (Removes excess Fmoc-OSu) reaction->wash Aqueous Phase Retained acidify Step 4: Acidify to pH 2 (Precipitates Product) wash->acidify filter Filtration & Drying acidify->filter final Final Product: Fmoc-AA-OH filter->final

Figure 1: Step-by-step workflow for the Fmoc-protection of the benzoxazole derivative.

Quality Control & Validation

Before using the product in SPPS, verify the following:

TestAcceptance CriteriaNotes
HPLC Purity

Impurities can terminate peptide chains.

NMR
Presence of Fmoc signalsDoublet at

(CH2-Fmoc), Multiplets

(Aromatic).
MS (ESI)

or

Confirm molecular weight matches theoretical.
Water Content

Water hydrolyzes coupling reagents (HATU/DIC).

SPPS Integration Guide

Once synthesized, this Fmoc-amino acid behaves like a standard building block, but with higher steric rigidity.

Coupling Protocol (Recommended):

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (Diisopropylethylamine).

    • Ratio: 3 eq AA : 2.9 eq HATU : 6 eq DIEA.

  • Solvent: DMF or NMP.

  • Time: Double coupling (

    
    ) is recommended due to the rigidity of the benzoxazole ring which may slow down kinetics.
    

Deprotection:

  • Standard 20% Piperidine in DMF works efficiently.[1] The benzoxazole ring is stable to these conditions [2].[2]

Cleavage:

  • Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The ring is stable to acidolysis.[3]

Troubleshooting

  • Issue: Low Yield / No Precipitation.

    • Cause: The solution might not be acidic enough, or the product is partially soluble in the dioxane/water mix.

    • Solution: Evaporate the dioxane under reduced pressure (Rotavap) before acidification. This forces the hydrophobic product out of the aqueous phase upon adding HCl.

  • Issue: Gel Formation.

    • Cause: Rapid acidification can trap water.

    • Solution: Acidify slowly with vigorous stirring. If a gel forms, sonicate the mixture.

  • Issue: Incomplete Reaction.

    • Cause: pH dropped below 8 during reaction (Fmoc-OSu hydrolysis produces acid).

    • Solution: Check pH periodically and add more

      
       if it drops below 8.
      

References

  • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Coupling conditions for benzoxazole carboxylic acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Conditions for Benzoxazole Carboxylic Acids in Peptide Synthesis

Introduction & Mechanistic Rationale

Benzoxazole carboxylic acids are critical building blocks in modern drug discovery, frequently utilized as conformationally rigid pharmacophores, fluorescent probes, and DNA-binding agents (1)[1]. Despite their utility, coupling these heteroaromatic acids to peptide sequences presents synthetic bottlenecks. The electron-withdrawing nature of the benzoxazole ring diminishes the nucleophilicity of the intermediate carboxylate, demanding highly efficient activation strategies. Furthermore, regioisomers display varying stabilities; for instance, 2-benzoxazolecarboxylic acid is highly prone to decarboxylation under basic conditions, whereas 4-, 5-, and 6-isomers are more robust but can suffer from steric hindrance.

To drive the coupling of sluggish benzoxazole derivatives to completion, the choice of coupling agent and base is paramount:

  • Uronium Salts (HATU): HATU is the premier choice for solution-phase and sterically hindered couplings. It activates the carboxylic acid to form an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring-group participation, accelerating the nucleophilic attack by the incoming amine (2)[2]. However, HATU must not be used in excess, as it can react with the unprotected N-terminal amine to form a dead-end guanidinium byproduct (3)[3].

  • Carbodiimides with Additives (DIC/Oxyma Pure): For Solid-Phase Peptide Synthesis (SPPS), DIC combined with Oxyma Pure is the optimal system. Unlike DCC, which generates an insoluble dicyclohexylurea byproduct that clogs resin frits, DIC produces a soluble urea derivative (3)[3]. Furthermore, Oxyma Pure replaces explosive HOBt/HOAt additives while delivering comparable coupling efficiencies to HATU (4)[4].

Mechanism A Benzoxazole Carboxylic Acid B Base (DIPEA) Deprotonation A->B C Carboxylate Anion B->C D HATU / DIC Activation C->D Electrophilic Activation E Active Ester (OAt / Oxyma) D->E Additive Trapping F Peptide N-term Nucleophilic Attack E->F G Benzoxazole-Peptide Conjugate F->G Amide Bond Formation

Mechanistic pathway of benzoxazole carboxylic acid activation and peptide bond formation.

Quantitative Comparison of Coupling Conditions

To guide protocol selection, the performance of standard coupling systems for benzoxazole carboxylic acids is summarized below:

Coupling SystemPhase SuitabilityRelative YieldEpimerization RiskByproduct SolubilityKey Advantage
HATU / DIPEA Solution / SPPS>95%LowHighFastest kinetics for sterically hindered acids.
DIC / Oxyma SPPS>90%Very LowHighNon-explosive, prevents resin clogging, high efficiency.
DCC / HOBt Solution~80%ModerateLow (Insoluble DCU)Cost-effective for large-scale liquid phase.
PyBOP / NMM Solution~85%LowHighAvoids guanidinylation of the N-terminus.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum coupling efficiency while minimizing side reactions.

Protocol A: Solution-Phase Coupling of 5-Benzoxazolecarboxylic Acid

Causality Note: Pre-activation is strictly limited to 2 minutes to prevent the degradation of the active ester, while the slight excess of amine ensures the reaction is driven to completion without leaving unreacted electrophiles.

Materials:

  • 5-Benzoxazolecarboxylic acid (1.0 eq)

  • Peptide/Amine (1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-benzoxazolecarboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture at 0 °C. The solution will typically turn pale yellow, indicating the formation of the carboxylate anion and subsequent OAt active ester.

  • Pre-activation: Stir the mixture at 0 °C for exactly 2 minutes. Do not exceed this time to avoid hydrolysis or rearrangement of the active ester.

  • Amine Addition: Add the peptide/amine (1.1 eq) dissolved in a minimal amount of DMF.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (In-Process): Monitor reaction completion via LC-MS. The disappearance of the 5-benzoxazolecarboxylic acid peak (UV 254 nm) confirms success.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Solid-Phase Incorporation (SPPS) using DIC/Oxyma

Causality Note: DIC/Oxyma is chosen over HATU for SPPS to eliminate the risk of chain-terminating guanidinylation on the resin and to ensure all byproducts can be easily washed away.

SPPS_Workflow S1 1. Resin Swelling DMF, 15 min S2 2. Fmoc Deprotection 20% Piperidine/DMF S1->S2 S3 3. Pre-activation Benzoxazole-COOH + DIC/Oxyma S2->S3 S4 4. Coupling 60-120 min, RT S3->S4 S5 5. Validation Kaiser Test / LC-MS S4->S5 S6 6. Cleavage TFA Cocktail S5->S6

Step-by-step workflow for the solid-phase incorporation of benzoxazole derivatives.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 15 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation Cocktail: In a separate vial, dissolve the benzoxazole carboxylic acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 3 minutes to generate the active ester.

  • Coupling: Transfer the activation cocktail to the resin. Agitate at room temperature for 60 to 120 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling; if blue, repeat steps 3-4 (double coupling).

  • Cleavage: Wash the resin with DMF, then DCM, and dry. Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitation: Filter the resin and precipitate the cleaved benzoxazole-peptide conjugate in cold diethyl ether.

Troubleshooting & Critical Parameters

  • Decarboxylation of 2-Benzoxazolecarboxylic Acid: If using the 2-substituted isomer, avoid strong bases and prolonged activation times. Consider using TMP (2,4,6-collidine) instead of DIPEA to provide a milder basic environment that reduces degradation.

  • Poor Solubility: Benzoxazole derivatives can exhibit poor solubility in neat DMF. If precipitation occurs during activation, add 10-20% NMP or a chaotropic salt (e.g., 0.1 M LiCl) to the solvent mixture to disrupt aggregation.

References

Sources

Application Note: Preparation of Benzoxazole-5-carboxylic Acid Amides via Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors, antimicrobial agents, and amyloidogenesis inhibitors (e.g., Tafamidis derivatives).[1] However, the synthesis of these amides is often plagued by the poor solubility of the zwitterionic benzoxazole-5-carboxylic acid precursor and the electron-deficient nature of the heterocyclic core.

This guide provides a definitive protocol for the amidation of benzoxazole-5-carboxylic acids. Unlike generic coupling guides, this document addresses the specific solubility constraints of the benzoxazole core, recommending a T3P® (Propylphosphonic anhydride) workflow for scalability and purity, alongside a standard HATU protocol for high-throughput library synthesis.[1]

Strategic Analysis & Mechanistic Insight

The Solubility Challenge

The primary failure mode in this synthesis is not reactivity, but solubility .[1] Benzoxazole-5-carboxylic acids are high-melting solids with strong intermolecular hydrogen bonding (zwitterionic character).

  • Dichloromethane (DCM): Generally unsuitable . The starting material will likely remain a suspension, leading to slow kinetics and incomplete conversion.[1]

  • DMF/DMAc/NMP: These are the required solvents .[2] The reaction mixture must be homogeneous for efficient activation.

Reagent Selection Matrix
  • HATU/DIPEA: Ideal for small-scale (mg) discovery chemistry. It drives the reaction to completion quickly but generates tetramethylurea byproducts that can be difficult to remove without chromatography.

  • T3P (Propylphosphonic anhydride): The superior choice for scale-up (>1g).[1] T3P exhibits low toxicity, and its byproducts are water-soluble.[1][3] It allows for a "wash-away" workup, often eliminating the need for column chromatography.[1]

  • Thionyl Chloride (

    
    ):  Reserved for sterically hindered or non-nucleophilic amines (e.g., electron-deficient anilines).[1]
    
Decision Logic

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on amine type and scale.

G Start Start: Benzoxazole-5-COOH + Amine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Discovery (<100 mg) ScaleCheck->SmallScale LargeScale Process (>1 g) ScaleCheck->LargeScale AmineCheck Amine Nucleophilicity? SmallScale->AmineCheck RouteB Protocol B: T3P/EtOAc/DMF (Clean Profile, Aqueous Workup) LargeScale->RouteB Preferred ReactiveAmine 1°/2° Aliphatic Amine AmineCheck->ReactiveAmine WeakAmine Aniline / Hindered Amine AmineCheck->WeakAmine RouteA Protocol A: HATU/DMF (High Yield, Chromatography likely) ReactiveAmine->RouteA RouteC Protocol C: Acid Chloride (Force Conditions) WeakAmine->RouteC

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on reaction scale and amine nucleophilicity.[1]

Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Application: Library synthesis, small scale (<100 mg), valuable amines.[1]

Reagents:

  • Benzoxazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1][4]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Procedure:

  • Dissolution: In a dry vial, suspend the benzoxazole-5-carboxylic acid in anhydrous DMF.

  • Base Addition: Add DIPEA. Note: The suspension should clarify significantly upon base addition as the carboxylate forms.[1]

  • Activation: Add HATU in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange (formation of the OAt-active ester).

  • Coupling: Add the amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup (Precipitation Method):

    • Slowly pour the DMF reaction mixture into 10 volumes of ice-cold water or 5%

      
       solution with vigorous stirring.
      
    • If a solid precipitates: Filter, wash with water and

      
      , and dry.[1]
      
    • If no precipitate (oily): Extract with EtOAc (3x).[1][5] Wash organics with sat.[5][6][7]

      
      , water, and brine.[1] Dry over 
      
      
      
      .[5]
  • Purification: Flash chromatography (DCM:MeOH gradient) if necessary.

Protocol B: Scalable & Green Synthesis (T3P)

Application: >1g scale, process chemistry, avoidance of chromatography.[1] Why T3P? T3P (in EtOAc or DMF) drives coupling with low epimerization risk and produces water-soluble phosphate byproducts.

Reagents:

  • Benzoxazole-5-carboxylic acid (1.0 equiv)[4]

  • Amine (1.1 equiv)[1][4]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: DMF (minimal volume to dissolve acid) + EtOAc (co-solvent).[1]

Procedure:

  • Setup: Charge the benzoxazole-5-carboxylic acid and the amine into the flask.

  • Solvent: Add minimal DMF to dissolve the acid, then dilute with EtOAc (ratio 1:4 DMF:EtOAc is a good starting point).[1]

  • Base: Add Pyridine (preferred for T3P) or DIPEA. Cool to 0°C.

  • Addition: Dropwise add the T3P solution over 10 minutes.

    • Exotherm Alert: T3P coupling is exothermic; control temperature to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Dilute with excess EtOAc.

    • Wash 1: Water (Removes T3P byproducts).

    • Wash 2: 0.5 M HCl (Removes excess pyridine/amine).[1] Caution: Check product stability in acid; benzoxazoles are generally stable, but verify.[1]

    • Wash 3: Sat.

      
       (Removes unreacted acid).
      
    • Wash 4: Brine.[5][6]

  • Isolation: Dry (

    
    ) and concentrate. Often yields pure foam/solid without column chromatography.
    

Analytical Data Summary (Expected)

FeatureProtocol A (HATU)Protocol B (T3P)
Reaction Homogeneity High (DMF)Moderate (EtOAc/DMF)
Reaction Time Fast (1-4 h)Slower (4-16 h)
Byproduct Removal Difficult (Tetramethylurea)Easy (Water soluble)
Yield (Typical) 85-95%75-90%
Purification Column usually requiredCrystallization/Extraction

Workflow Visualization

The following diagram details the physical workflow for the recommended Protocol B (T3P) , emphasizing the "Crash-out" or Extraction logic which is critical for this scaffold.

Workflow Step1 1. Dissolution Solvent: DMF (min) + EtOAc Reagents: Acid + Amine + Pyridine Step2 2. Activation & Coupling Add T3P (50% in EtOAc) at 0°C Warm to RT, Stir 12h Step1->Step2 Check LC-MS Check: Complete? Step2->Check Heat Heat to 50°C (Add 0.5 eq T3P) Check->Heat No Workup 3. Workup Strategy Check->Workup Yes Heat->Check WashAcid Wash: 0.5M HCl (Removes Pyridine/Amine) Workup->WashAcid WashBase Wash: NaHCO3 (Removes unreacted Acid) WashAcid->WashBase WashWater Wash: Water (Removes T3P byproducts) WashBase->WashWater Isolate Concentrate & Dry WashWater->Isolate

Figure 2: Step-by-step workflow for T3P-mediated benzoxazole amidation, highlighting the aqueous wash sequence for purification.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Wang, M., et al. (2024).[1][9] Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent.[9][10] The Journal of Organic Chemistry, 89(22), 16542-16552.[1] Link[1]

  • Archimica. (2023). T3P® (Propanephosphonic Acid Anhydride) Application Note. Link(Note: General reference for T3P handling).

Sources

Application Note: Rational Design and Synthesis of Benzoxazole-5-Carboxylic Acid Derivatives as ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the adenine ring found in ATP. This application note details the rational design, chemical synthesis, and biological evaluation of kinase inhibitors utilizing the benzoxazole-5-carboxylic acid core. While this scaffold has historical significance in Casein Kinase 2 (CK2) inhibition, recent applications have expanded to VEGFR-2 and Aurora kinases. This guide provides a validated workflow for derivatizing the 5-position to optimize solubility and selectivity, supported by detailed protocols and structural insights.

Introduction: The Benzoxazole Scaffold in Kinase Discovery[1]

Protein kinases catalyze the transfer of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-phosphate from ATP to protein substrates. The ATP-binding pocket is highly conserved, presenting a challenge for selectivity. The benzoxazole core acts as an ATP-mimetic type I inhibitor.
Structural Rationale
  • Adenine Mimicry: The fused benzene and oxazole rings occupy the space typically held by the adenine of ATP.

  • Hinge Interaction: The nitrogen atom (N3) and oxygen atom (O1) of the oxazole ring serve as hydrogen bond acceptors/donors to the kinase "hinge" region (e.g., interaction with the backbone amide of Valine or Leucine residues).

  • The 5-Position Vector: The carboxylic acid at the 5-position is the critical design element. It projects towards the solvent-exposed region of the kinase cleft. Derivatization here (e.g., amide coupling) allows the introduction of solubilizing groups (morpholine, piperazine) or moieties that pick up specific interactions in the P-loop or solvent front, without disrupting the core binding mode.

Rational Drug Design Strategy

The design workflow follows a "Core-to-Solvent" expansion strategy. The benzoxazole anchors the molecule, while the 5-substituent tunes potency and physicochemical properties.

Pharmacophore Mapping

The binding mode generally involves:

  • Hinge Region: Hydrogen bonding with the oxazole N/O.

  • Hydrophobic Pocket II: The benzene ring of the scaffold sits in the hydrophobic cleft.

  • Solvent Channel: The 5-position amide extends here.

Design Workflow Diagram

KinaseDesignWorkflow Target Target Selection (e.g., VEGFR-2, CK2) Docking Molecular Docking (Hinge Interaction Check) Target->Docking CoreSynth Scaffold Synthesis (Benzoxazole-5-COOH) Docking->CoreSynth Validated Pose Deriv Library Generation (Amide Coupling at C5) CoreSynth->Deriv Assay Kinase Assay (ADP-Glo / FRET) Deriv->Assay SAR SAR Analysis (IC50 vs. Substitution) Assay->SAR SAR->Deriv Optimization Loop

Caption: Iterative design cycle for benzoxazole kinase inhibitors, moving from computational validation to synthetic execution.

Chemical Synthesis Protocol

The synthesis of the benzoxazole-5-carboxylic acid core is robust, utilizing a condensation-cyclization reaction. The following protocol uses 3-amino-4-hydroxybenzoic acid as the starting material.

Synthesis Scheme Diagram

SynthesisScheme SM Starting Material: 3-amino-4-hydroxybenzoic acid Step1 Step 1: Cyclization Reagent: Carboxylic Acid/Orthoester Catalyst: PPA or p-TsOH SM->Step1 Inter Intermediate: 2-Substituted-benzoxazole-5-COOH Step1->Inter Step2 Step 2: Activation Reagent: SOCl2 or HATU Inter->Step2 Final Final Product: Benzoxazole-5-Carboxamide Step2->Final + Amine (R-NH2)

Caption: Synthetic route for generating 5-carboxamide benzoxazole libraries.

Detailed Protocol: Core Synthesis & Derivatization

Safety Note: Polyphosphoric acid (PPA) is viscous and corrosive. Thionyl chloride is toxic. Perform all reactions in a fume hood.

Phase A: Synthesis of the Benzoxazole Core
  • Reagents: Mix 3-amino-4-hydroxybenzoic acid (1.0 eq) with the desired carboxylic acid (e.g., benzoic acid for a 2-phenyl core) (1.0 eq) in Polyphosphoric Acid (PPA) (10-15 volumes by weight).

    • Expert Insight: PPA acts as both solvent and cyclodehydrating agent.

  • Reaction: Heat the mixture to 180°C for 4–6 hours with mechanical stirring.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Cool the reaction to ~80°C (do not let it solidify completely) and pour slowly into crushed ice/water with vigorous stirring. The product will precipitate.

  • Purification: Filter the precipitate. Wash with water and saturated NaHCO₃ (to remove unreacted acid). Recrystallize from Ethanol/Water.

    • Yield Expectation: 70–85%.

Phase B: Amide Coupling (Library Generation)
  • Activation: Dissolve the Benzoxazole-5-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT).

  • Coupling: Add the desired amine (e.g., N-methylpiperazine, morpholine) (1.2 eq). Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Evaluation: Kinase Inhibition Assay

To validate the inhibitors, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended due to its high sensitivity and resistance to compound interference.

Assay Protocol (96/384-well format)

Reagents:

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Target Kinase (e.g., VEGFR-2, CK2).[2]

  • Substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2).

  • Ultra-Pure ATP.

Procedure:

  • Compound Prep: Prepare 10mM stocks in DMSO. Perform 3-fold serial dilutions in DMSO.

  • Enzyme Addition: Add 2 µL of Kinase (optimized concentration, typically 1-5 ng/well) to the plate.

  • Inhibitor Incubation: Add 1 µL of compound. Incubate for 10 min at RT.

    • Control: DMSO only (Negative Control), Staurosporine (Positive Control).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

    • ATP Conc: Use

      
       apparent concentration for the specific kinase (typically 10-50 µM) to ensure competitive conditions.
      
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence (RLU) on a plate reader.

Case Study & Data Analysis

The following data summarizes the Structure-Activity Relationship (SAR) trends observed when derivatizing the 5-position of a 2-phenylbenzoxazole core against VEGFR-2 , based on literature precedents [1, 2].

Table 1: Representative SAR of Benzoxazole-5-Carboxamides

Compound IDR-Group (Amide at C5)2-Position SubstituentVEGFR-2 IC₅₀ (µM)Interpretation
BX-01 -OH (Acid Parent)Phenyl> 50Poor cell permeability; charge repulsion.
BX-02 -NH-CH₃Phenyl10.5Basic amide improves binding.
BX-03 -NH-(CH₂)₂-MorpholinePhenyl0.95Hit: Solubilizing group reaches solvent front.
BX-04 -NH-Phenyl-4-F4-Cl-Phenyl0.08Lead: Hydrophobic stacking + Halogen bond.
Ref SorafenibN/A0.10Standard of Care Reference.

Analysis:

  • Acid vs. Amide: The free carboxylic acid (BX-01) is generally inactive or weakly active due to poor permeability and lack of specific interactions.

  • Solvent Tail: Bulky, basic groups (BX-03) significantly improve potency, likely by interacting with the solvent channel residues, mimicking the "tail" region of established inhibitors like Sorafenib.

References

  • Abdel-Aziz, H. A., et al. (2022). "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Prudent, R., et al. (2010). "Small-Molecule Inhibitors of Protein Kinase CK2: From Structure-Based Drug Design to Clinical Trials." Molecular and Cellular Biochemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note."

  • Rida, S. M., et al. (2006). "Synthesis of novel benzoxazole derivatives as non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Solubility issues of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BZ-ZWIT-05 Subject: Troubleshooting solubility, reactivity, and purification of zwitterionic benzoxazole scaffolds. Assigned Scientist: Senior Application Specialist, Medicinal Chemistry Division.[1][2]

Executive Summary: The "Brick Dust" Phenomenon

If you are struggling to dissolve 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid , you are encountering the "Zwitterion Trap." [2][3][4]

This molecule contains both a basic primary amine (


) and an acidic carboxylic acid (

).[2][3][4] In its neutral state, it exists as an inner salt (zwitterion) .[1][3][4] The electrostatic attraction between the ammonium cation and carboxylate anion creates a crystal lattice with extremely high lattice energy.

The Consequence: The energy required to break this lattice is higher than the solvation energy provided by standard organic solvents (DCM, THF, MeOH), resulting in a "brick dust" solid that is insoluble in almost everything except DMSO or aqueous buffers at extreme pH.[1][4]

Solubility Decision Matrix

Before proceeding, identify your objective. The strategy for dissolving this compound changes entirely based on whether you are running a reaction, analyzing the sample, or purifying it.[1]

SolubilityLogic Start Goal: Dissolve 2-(Aminomethyl)benzo[d]oxazole -5-COOH Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis Purification Purification Start->Purification PolarAprotic Use DMSO/DMF (Slow Dissolution) Reaction->PolarAprotic Standard InSituProtect In-Situ Protection (BSA/TMSCl) Reaction->InSituProtect Preferred NMR_Solvent DMSO-d6 + DCl or NaOD Analysis->NMR_Solvent LCMS_Mobile Water/MeCN + 0.1% Formic Acid Analysis->LCMS_Mobile ReversePhase Reverse Phase (C18) Acidic Mobile Phase Purification->ReversePhase Recommended NormalPhase Avoid Silica (Or use 1% TEA/MeOH) Purification->NormalPhase Risky

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.

Technical Troubleshooting Guide

Issue 1: "The solid won't dissolve in Methanol or DCM."[2]

Root Cause: The zwitterionic lattice is too stable.[2][4] Methanol is polar but cannot disrupt the ionic bond effectively.[2][4] DCM is non-polar and interacts poorly with the charged species.[2] Solution: You must "mask" one of the charges.[2]

  • Acidic Shift: Add 1-2 equivalents of TFA or HCl. This protonates the carboxylate (

    
    ), leaving a mono-cationic salt that is soluble in MeOH or DMF.[2][3][4]
    
  • Basic Shift: Add 2 equivalents of Triethylamine (TEA) or DIPEA.[2][3] This deprotonates the ammonium (

    
    ), leaving a mono-anionic salt soluble in MeOH/Water mixtures.[2][3]
    
Issue 2: "The reaction is heterogeneous (slurry) and low yielding."

Root Cause: Reactants cannot access the solid phase effectively.[2] Protocol: In-Situ Silylation (The "Magic Bullet") If you are performing an acylation or coupling reaction, use N,O-Bis(trimethylsilyl)acetamide (BSA) .[1][3][4]

  • Suspend the solid in dry DCM or THF (it will not dissolve).[2][3]

  • Add 2.5 - 3.0 equivalents of BSA.[2][3][4]

  • Stir at room temperature for 30 minutes.

  • Result: The BSA silylates both the amine and the carboxylic acid.[2] The zwitterion is destroyed, and the mixture will turn into a clear, homogeneous solution.[1] You can now add your electrophile (e.g., acid chloride).[1]

Issue 3: "Compound streaks on Silica Gel TLC/Column."

Root Cause: The amine interacts with the acidic silanols of the silica, while the carboxylic acid interacts with the surface water. Solution:

  • Do NOT use straight Silica. [2][3]

  • Switch to Reverse Phase (C18): Use Water/Acetonitrile with 0.1% TFA.[2][3] The compound will elute sharply as the trifluoroacetate salt.[2][4]

  • If you MUST use Silica: You must deactivate the silica.[2] Use a mobile phase containing 1% Triethylamine or 1% Acetic Acid (never both).[2][3]

Representative Solubility Data

Estimated solubility profile at 25°C based on zwitterionic benzoxazole analogs [1, 2].[3][4]

Solvent SystemSolubilityStateNotes
DCM / Chloroform < 0.1 mg/mLInsolubleNon-polar solvents cannot break the lattice.[2][3][4]
Methanol / Ethanol < 1 mg/mLSparinglySlightly better, but likely forms a suspension.[1][2]
DMSO / DMF 10–20 mg/mLModerateDissolution is slow; sonication required.[2][3][4]
Water (pH 7) < 0.5 mg/mLInsolubleIsoelectric point; zwitterion precipitates.[2][3][4]
0.1 M HCl / 1 M AcOH > 50 mg/mL High Forms soluble Hydrochloride/Acetate salt.[2][3][4]
0.1 M NaOH / 10% TEA > 50 mg/mL High Forms soluble Sodium/Triethylammonium salt.[2][3][4]

Experimental Protocols

Protocol A: Transient Solubilization for NMR Analysis

Use this when you need to verify the structure but the sample is solid.

  • Take 5-10 mg of the sample.[2][3][4]

  • Do not use pure DMSO-

    
     or CDCl
    
    
    
    .[2][3][4]
  • Option 1 (Acidic): Add 0.6 mL DMSO-

    
     + 2 drops of DCl (or TFA-
    
    
    
    ).[2][3][4] Shake. The solution should clear immediately.
  • Option 2 (Basic): Add 0.6 mL DMSO-

    
     + 2 drops of NaOD (40% in 
    
    
    
    ).
  • Note: Chemical shifts will vary significantly between acidic and basic modes due to protonation states of the benzoxazole ring [3].[2][4]

Protocol B: Isolation via Isoelectric Precipitation

Use this to recover the pure zwitterion after a reaction.

  • Dissolve the crude reaction mixture in minimal water at pH 10 (using NaOH) or pH 1 (using HCl).

  • Filter off any insoluble byproducts.[2][3]

  • Slowly adjust the pH toward the Isoelectric Point (pI) , which is typically between pH 4.5 and 5.5 for this scaffold.

  • Observation: A thick precipitate will form.[2][3]

  • Filter the solid, wash with water, then wash with diethyl ether (to remove organic impurities).[1]

  • Dry under high vacuum.[2][3]

Workflow Visualization: Purification Logic

PurificationFlow Crude Crude Reaction Mixture (Contains Zwitterion) SolubilityCheck Check Solubility in Water/MeCN Crude->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Oily SolubilityCheck->Insoluble No PrepHPLC Prep-HPLC (C18) Gradient: 5-95% MeCN Modifier: 0.1% TFA Soluble->PrepHPLC NormalPhase Normal Phase Flash (DCM/MeOH) Insoluble->NormalPhase FinalSalt Product Isolated as TFA Salt PrepHPLC->FinalSalt Additive MUST ADD: 1% NH4OH or 1% AcOH NormalPhase->Additive Critical Step FinalZwit Product Isolated as Free Zwitterion Additive->FinalZwit After Workup

Figure 2: Purification workflow favoring Reverse Phase chromatography to handle the ionic nature of the analyte.

References

  • BenchChem Technical Support. (2025).[2][3][5] Enhancing the Water Solubility of Benzoxazole Derivatives.[2][4][5] Retrieved from [1][3]

  • Perlovich, G. L., et al. (2014).[1][2][4] Thermodynamic aspects of solubility and solvation of zwitterionic compounds. Journal of Chemical Thermodynamics.[2][3][4]

  • Hermann, T. (2014).[2][3] 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site.[2][3][4] Bioorganic & Medicinal Chemistry Letters.[2][3][4] [1][3]

  • Teledyne ISCO. (2023).[2][3] Purification of amphoteric amino acids: Reverse phase vs normal phase.[2][3][6] Teledyne Application Notes.[2][3]

Sources

Technical Support Center: Chiral Benzoxazole Synthesis & Racemization Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stereocenter degradation when synthesizing chiral benzoxazole derivatives. The core issue usually stems from a misunderstanding of the transient intermediates formed during carboxylic acid activation and the subsequent cyclization steps.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to focus directly on the causality of racemization, offering field-validated troubleshooting steps and self-validating protocols to ensure high enantiomeric excess (ee%).

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

Q: I am observing significant loss of enantiomeric purity during the initial amide coupling step before benzoxazole cyclization. What is going wrong? Analysis: This is a classic symptom of oxazolone (azlactone) formation. When activating a chiral carboxylic acid (the precursor to your benzoxazole), the transient O-acylisourea intermediate can cyclize into an oxazolone. The α-proton of this oxazolone is highly acidic and easily abstracted by bases, creating a planar achiral enolate (1[1]). Solution: You must intercept the O-acylisourea intermediate faster than it can cyclize. Switch your additive from standard HOBt to 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the formation of the active OAt-ester and bypassing the racemization pathway (1[1]).

Q: How does my choice of base dictate the stereochemical integrity of the reaction? Analysis: The basicity and steric hindrance of your chosen base directly control the rate of α-proton abstraction. Strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) or catalytic 4-Dimethylaminopyridine (DMAP) significantly accelerate racemization by rapidly deprotonating the stereogenic center (2[2]). Solution: Avoid DIPEA. Switch to weaker, sterically hindered bases such as N-Methylmorpholine (NMM) or 2,4,6-Trimethylpyridine (TMP). These bases are strong enough to neutralize the acid generated during coupling but weak enough to prevent deprotonation (3[3]).

Q: My amide intermediate is enantiopure, but the final benzoxazole product is completely racemized after the cyclization step. How can I prevent this? Analysis: Traditional benzoxazole syntheses rely on harsh dehydrating agents (e.g., polyphosphoric acid) or high temperatures to force the condensation of the amide into the oxazole ring. If your stereocenter is adjacent to the reacting carbonyl, these acidic/thermal conditions promote direct enolization ([2]). Solution: Transition to a milder cyclization strategy. The catalytic Staudinger/aza-Wittig sequence is highly recommended. By converting an azide-containing ester to an iminophosphorane, the ring closure occurs under neutral conditions via an intramolecular aza-Wittig reaction, completely preserving the stereocenter ([4]).

Part 2: Quantitative Data Summary

The table below summarizes the causal impact of varying reagents and conditions on the enantiomeric excess of chiral benzoxazole intermediates and products.

Coupling Strategy / ReagentsBase UsedTemperatureYield (%)Enantiomeric Excess (ee %)
EDC + HOBt (Standard)DIPEA25 °C7245
EDC + HOAt (Optimized)NMM0 °C to 25 °C8892
DIC + Oxyma PureTMP0 °C to 25 °C9195
Aza-Wittig CyclizationNone (Neutral)101 °C70>99

Part 3: Field-Validated Experimental Protocol

Protocol: Enantioselective Synthesis of Benzoxazoles via Aza-Wittig Sequence Causality Check: This protocol avoids harsh dehydrating acids that typically cause enolization. Instead, it relies on the neutral, intramolecular aza-Wittig reaction to close the benzoxazole ring, preserving the stereocenter (4[4]).

Step 1: Preparation of the Azido Ester Precursor

  • Dissolve the chiral amino acid derivative (specifically an azide-containing ester) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Causality: Strict anhydrous conditions prevent premature hydrolysis of the ester or side reactions with the highly reactive iminophosphorane intermediate.

Step 2: Catalytic Staudinger Reduction

  • Add the organophosphorus catalyst (e.g., a dibenzophosphole derivative, 10 mol%) and a silane reducing agent (e.g., Ph₂SiH₂, 1.5 eq) to the reaction mixture.

  • Heat the mixture to 101 °C under an inert atmosphere (nitrogen or argon).

  • Causality: The silane acts as a terminal reductant, turning over the phosphine oxide catalyst in situ. This enables the Staudinger reduction of the azide to an iminophosphorane without requiring stoichiometric, difficult-to-remove phosphine reagents (4[4]).

Step 3: Intramolecular Aza-Wittig Cyclization

  • Monitor the reaction via ³¹P NMR or TLC. The iminophosphorane intermediate will preferentially attack the adjacent ester carbonyl moiety.

  • Allow the reaction to proceed until complete consumption of the starting material (typically 4-8 hours).

  • Causality: The aza-Wittig ring closure is highly chemoselective and operates under neutral conditions, completely bypassing the enolization pathways that lead to racemization (4[4]).

Step 4: Isolation and Self-Validation

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (e.g., 0–5% EtOAc in heptane).

  • Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

  • Self-Validation: Compare the final ee% against the starting chiral pool precursor. A matching value confirms that the reaction system has successfully suppressed racemization.

Part 4: Pathway Visualization

Workflow Start Chiral Precursor Coupling Amide Coupling Start->Coupling Risk1 Risk: Oxazolone Formation Coupling->Risk1 Strong Base Mitigation1 Use HOAt & NMM Coupling->Mitigation1 Optimized Intermediate Chiral Amide Mitigation1->Intermediate Cyclization Ring Cyclization Intermediate->Cyclization Risk2 Risk: Enolization Cyclization->Risk2 Harsh Acid Mitigation2 Aza-Wittig Protocol Cyclization->Mitigation2 Optimized Product Enantiopure Benzoxazole Mitigation2->Product

Workflow for preventing racemization during chiral benzoxazole synthesis via optimized conditions.

Part 5: References

  • BenchChem - Preventing racemization during the synthesis of chiral benzoxazepines URL:

  • Radboud Repository - Catalytic Staudinger/Aza-Wittig Sequence by in situ Phosphane Oxide Reduction URL:

  • ResearchGate - One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids URL:

  • BenchChem - 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 URL:

  • BenchChem - 2-(1-Aminoethyl)-4-fluorophenol | 1228570-33-9 URL:

Sources

Optimizing recrystallization of benzoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization of Benzoxazole Carboxylic Acids

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Benzoxazole Carboxylic Acid Purification

Introduction: The Purity Imperative

Benzoxazole carboxylic acids are critical scaffolds in drug discovery, acting as bioisosteres for indole and purine systems. However, their purification presents a unique paradox: the rigid, planar benzoxazole core promotes strong


-

stacking (leading to low solubility), while the carboxylic acid moiety introduces strong hydrogen bonding and pH sensitivity.

This guide moves beyond generic protocols. It addresses the specific physicochemical challenges of this class—oiling out due to melting point depression, stubborn colored impurities from oxidative coupling, and the kinetic trapping of regioisomers.

Part 1: Solubility & Solvent Selection (The Thermodynamic Foundation)

Q: My compound is insoluble in ethanol and ethyl acetate even at reflux. What is the next logical solvent system?

A: Benzoxazole carboxylic acids often suffer from "brick dust" insolubility due to high lattice energy. If standard protic solvents fail, you are likely dealing with strong intermolecular hydrogen bonding dimers.

Recommended Strategy:

  • Switch to Dipolar Aprotic Solvents: Test DMF (N,N-Dimethylformamide) or DMSO . These disrupt the acid dimers.

    • Protocol: Dissolve in minimal hot DMF (

      
      C). Filter hot. Reheat and slowly add water (anti-solvent) until persistent turbidity is observed.
      
  • Acetic Acid Recrystallization: Glacial acetic acid is an excellent solvent for these systems. It competes for hydrogen bonding, breaking up crystal lattice networks, yet allows crystallization upon cooling due to the steep solubility curve.

    • Warning: Ensure your product is stable to acid at reflux (decarboxylation is rare but possible for specific isomers like 2-substituted-benzoxazole-4-carboxylic acids).

Q: How do I select the correct solvent pair to prevent "oiling out"?

A: Oiling out (liquid-liquid phase separation) occurs when the solute separates as a supercooled liquid before crystallizing.[1] This is common in benzoxazoles containing alkyl chains or high impurity levels.

The "Delta T" Rule: Ensure the boiling point of your solvent is at least


C below the melting point of your solid. If your crude material melts at 

C and you use water (BP

C) as an anti-solvent, you risk oiling out.

Solvent Selection Decision Tree:

SolventSelection Start Start: Solubility Check SolubleEtOH Soluble in refluxing EtOH? Start->SolubleEtOH HighYield Use EtOH (Cool to -20°C) SolubleEtOH->HighYield Yes InsolubleEtOH Insoluble in EtOH SolubleEtOH->InsolubleEtOH No TryAcetic Soluble in refluxing Glacial Acetic Acid? InsolubleEtOH->TryAcetic UseAcetic Use Glacial HOAc (Excellent for polar acids) TryAcetic->UseAcetic Yes TryDMF Try DMF or DMSO TryAcetic->TryDMF No DMFWater Use DMF/Water (Anti-solvent method) TryDMF->DMFWater OilingOut Problem: Oiling Out? DMFWater->OilingOut If Oil Forms Seed Action: Seed at Metastable Zone OilingOut->Seed

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility profiles.

Part 2: Impurity Removal (The Chemical Filter)

Q: I have persistent brown/black impurities that co-crystallize. Charcoal isn't working. Why?

A: In benzoxazole synthesis (especially via oxidative cyclization of Schiff bases), these colored impurities are often polymeric phenolics or oxidized aminophenols. They share similar polarity to your product, making standard charcoal adsorption inefficient.

Advanced Purification Protocol:

  • Acid-Base Swing (Chemical Washing):

    • Dissolve crude acid in 1M NaOH (forms the sodium carboxylate).

    • Extract the aqueous layer with Ethyl Acetate or DCM. The colored non-acidic impurities (unreacted benzoxazoles, tars) will migrate to the organic layer.

    • Acidify the aqueous layer with HCl to pH 2-3 to precipitate the free acid.

    • Filter and then perform recrystallization.[2][3][4][5][6]

  • Silica Pad Filtration:

    • Before recrystallization, dissolve the compound in THF or hot Ethyl Acetate.

    • Pass through a short pad of silica gel. The polymeric tars will bind irreversibly to the silica baseline.

Q: How do I remove unreacted starting material (e.g., 4-amino-3-hydroxybenzoic acid)?

A: Unreacted aminophenols are amphoteric and difficult to remove by simple washing.

  • The Chelating Trick: If your starting material is an aminophenol, wash your crude solid with dilute sodium metabisulfite (

    
    )  solution. This prevents oxidation of the amine into colored quinones during the workup.
    
  • Recrystallization Solvent: Use Ethanol/Water (9:1) . Aminophenols are much more soluble in the aqueous phase than the benzoxazole product, remaining in the mother liquor upon cooling.

Part 3: Crystallization Kinetics & Troubleshooting

Q: The product precipitates as an amorphous powder, not crystals. How do I fix this?

A: Amorphous precipitation indicates


 (Supersaturation is too high). You are crashing out the product too fast.

Optimization Steps:

  • Reduce Cooling Rate: Insulate your flask with cotton wool or place it in a hot water bath and let the bath cool to room temperature overnight.

  • Seeding: Retain a tiny amount of the amorphous solid. Dissolve the rest. Once the solution is slightly supersaturated (just starting to cloud), add the "seed" crystals. This provides a nucleation surface, bypassing the high energy barrier of spontaneous nucleation.

  • Ostwald Ripening: If you get fine powder, reheat the suspension to near reflux (without dissolving everything) and stir gently for 1-2 hours. This sacrifices small crystals to grow larger, purer ones.

Q: I suspect I have a mixture of regioisomers. Can recrystallization separate them?

A: Yes, but it requires exploiting shape selectivity .

  • Benzoxazole-5-COOH vs. Benzoxazole-6-COOH: These isomers have different aspect ratios.

  • Solvent Choice: Planar solvents (like Toluene or Chlorobenzene) often discriminate better between isomers than alcohols, as they intercalate differently into the crystal lattice.

  • Technique: Perform a "fractional crystallization." Collect the first crop of crystals (usually the less soluble para-like isomer), then concentrate the mother liquor to half volume to harvest the second isomer.

Part 4: Master Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: General purification of 2-substituted benzoxazole carboxylic acids.

  • Preparation: Weigh 1.0 g of crude material into a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL Ethanol (95%). Heat to reflux (

    
    C).
    
  • Titration: If insoluble, add Ethanol in 2 mL increments. If still insoluble after 20 mL, switch to Protocol B (DMF).

  • Clarification: If solid remains (dust/inorganic salts), perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Add water dropwise to the boiling solution until a faint turbidity persists.

  • Clearing: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization:

    • Allow to cool to RT on the benchtop (approx. 2 hours).

    • Transfer to a

      
      C fridge for 4 hours.
      
  • Harvest: Filter via Buchner funnel. Wash with ice-cold Ethanol/Water (1:1).

Protocol B: The "High-Performance" DMF/Water Method

Best for: Highly insoluble, high-melting point derivatives.

  • Dissolution: Suspend 1.0 g crude solid in 5 mL DMF. Heat to

    
    C. Stir until clear.
    
  • Anti-Solvent: Slowly add hot water (

    
    C) down the side of the flask. Stop immediately when a precipitate forms that does not dissolve on swirling.
    
  • Re-dissolution: Add hot DMF dropwise until clear.

  • Slow Growth: Place the flask in a Dewar or insulated container to cool over 12 hours.

  • Wash: Filter and wash copiously with water (to remove DMF) followed by a quick rinse with cold acetone (to dry).

Part 5: Troubleshooting Workflow Visualization

RecrystallizationTroubleshooting cluster_oiling Oiling Out Loop Problem Problem: Low Purity or Yield CheckML Check Mother Liquor (TLC) Problem->CheckML ProductInML Product is in Mother Liquor CheckML->ProductInML High Spot Intensity ImpurityInCrystals Impurity in Crystals CheckML->ImpurityInCrystals Low Spot Intensity ActionYield Solvent too good? Evaporate 50% & Cool ProductInML->ActionYield ActionPurity Impurity Trapping? Re-crystallize from larger volume ImpurityInCrystals->ActionPurity Oil Oiling Out Occurs Reheat Reheat to Dissolve Oil->Reheat AddGoodSolvent Add more Good Solvent Reheat->AddGoodSolvent Seed Add Seed Crystal AddGoodSolvent->Seed

Figure 2: Logical flow for diagnosing yield and purity issues post-experiment.

Quantitative Data: Solvent Properties for Benzoxazoles

Solvent SystemPolarity Index (

)
Solubility CapacityPrimary Use CaseRemoval Ease
Ethanol 5.2ModerateStandard derivativesHigh (Evap)
Acetic Acid 6.2HighZwitterionic/Polar acidsModerate (Lyophilize)
DMF 6.4Very High"Brick dust" solidsLow (Water wash req.)
Ethyl Acetate 4.4LowLipophilic derivativesHigh
Toluene 2.4Very LowRegioisomer separationHigh

References

  • BenchChem. (2025).[2][3][6][7][8][9][10] Benzo[d]oxazole-4-carboxylic acid solubility in different solvents. Retrieved from

  • Organic Chemistry Portal. (2013). Synthesis of Benzoxazoles. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - How To Fix Oiling Out. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques and Troubleshooting. Retrieved from

  • National Institutes of Health (PMC). (2025). Synthesis of Benzoxazoles Using Brønsted Acidic Ionic Liquid Gel. Retrieved from

Sources

Minimizing side reactions in the synthesis of 2-substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-substituted benzoxazoles.

The benzoxazole core is a highly versatile pharmacophore, but its synthesis is frequently plagued by side reactions such as incomplete cyclization, polymerization, and amidine formation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing self-validating protocols to ensure high-yield, high-purity outcomes.

Part 1: Mechanistic Workflows & Common Pitfalls

To effectively troubleshoot, we must first map the chemical logic of the synthesis. The diagram below illustrates the critical divergence points where the reaction can either proceed to the target benzoxazole or collapse into unwanted side products depending on the activation energy and catalytic conditions.

BenzoxazolePathways Start 2-Aminophenol + Coupling Partner Intermediate Reactive Intermediate (Schiff Base / Amide) Start->Intermediate Activation Side2 Polymerization (Harsh Acids/Heat) Start->Side2 PPA / >150°C Cyclization Intramolecular Cyclization Intermediate->Cyclization Catalyst / Heat Side1 Incomplete Cyclization (Intermediate Accumulates) Intermediate->Side1 Sub-optimal Conditions Side3 Amidine Formation (Excess Nucleophiles) Intermediate->Side3 Amide Precursors Target 2-Substituted Benzoxazole (Target Product) Cyclization->Target Dehydration

Reaction pathways and common side reactions in benzoxazole synthesis.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: My reaction stalls at the Schiff base intermediate. How do I force cyclization without degrading the product? Causality: The initial condensation of 2-aminophenol with an aldehyde readily forms a Schiff base (azomethine)[1]. However, the subsequent intramolecular cyclization requires the phenolic hydroxyl group to attack the imine carbon. If the electrophilicity of the imine carbon is too low, or if the system lacks sufficient thermal/catalytic energy, the reaction stalls, leading to Schiff base accumulation[1][2]. Solution: Instead of blindly increasing the temperature (which risks over-oxidation), introduce a Lewis acid. For instance,3 coordinates with the imine nitrogen, significantly enhancing the electrophilicity of the adjacent carbon and facilitating ring closure at milder reflux temperatures[3].

Q2: I am using Polyphosphoric Acid (PPA) with a carboxylic acid precursor, but I am getting black, tarry mixtures. What is the mechanistic alternative? Causality: PPA is a classic dehydrating agent for benzoxazole synthesis, but it requires harsh temperatures (>150°C). Under these strongly acidic and thermal conditions, electron-rich 2-aminophenols are highly prone to oxidative degradation and polymerization[1][4]. Solution: Bypass the need for PPA by generating a highly reactive acid chloride in situ. Using 4 as a catalyst with SOCl2 allows the cyclocondensation to proceed smoothly at 100°C, completely avoiding polymerization while maintaining excellent yields[4].

Q3: When synthesizing benzoxazoles from tertiary amides using Tf2O, I am isolating amidine byproducts. How do I prevent this? Causality: Triflic anhydride (Tf2O) activates the tertiary amide to form a highly electrophilic intermediate. If the 2-aminophenol substrate contains competing nucleophilic sites (e.g., unprotected primary/secondary amines), or if the reaction is not kept strictly anhydrous, these sites will attack the activated amide, irreversibly forming amidines instead of the desired benzoxazole[5]. Solution: Ensure strict stoichiometric control (1.2 equivalents of Tf2O) and maintain the initial activation step at 0°C to control the reaction rate[2]. Mask or protect any extraneous amino groups on your starting materials prior to the reaction[5].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Tf₂O-Promoted Electrophilic Activation of Tertiary Amides

Ideal for sensitive substrates where high heat must be avoided.

  • Preparation: To a flame-dried flask under nitrogen, add the tertiary amide (0.55 mmol) and dry dichloromethane (DCM, 1.0 mL).

  • Base Addition: Add 2-fluoropyridine (1.0 mmol). Causality: 2-fluoropyridine acts as a non-nucleophilic base to sponge protons without attacking the activated amide.

  • Activation: Cool the mixture to 0°C. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise and stir for 15 minutes[2][5].

    • Validation Checkpoint 1: Pull a 5 µL aliquot, quench in saturated NaHCO₃, and check via TLC. The starting amide spot should be completely consumed, indicating successful electrophilic activation.

  • Nucleophilic Attack & Cyclization: Add 2-aminophenol (0.5 mmol) and allow the reaction to warm to room temperature. Stir for 1 hour[2][5].

  • Quench & Purification: Quench the reaction with triethylamine (Et₃N, 0.5 mL). Causality: Neutralizing residual triflic acid prevents product degradation during solvent evaporation. Evaporate the solvent and purify via silica gel chromatography (petroleum ether/ethyl acetate = 20:1)[2][5].

Protocol B: One-Pot Synthesis Directly from Carboxylic Acids

Ideal for robust, scalable syntheses avoiding PPA.

  • In Situ Activation: In a round-bottom flask, treat the carboxylic acid (2.5 mmol) with SOCl₂ (3.0 mmol, 1.2 equiv.) at 80°C for 1 hour[4].

  • Critical Distillation: Distill off the excess SOCl₂ under reduced pressure.

    • Validation Checkpoint 2: Ensure no SOCl₂ remains. Causality: Residual SOCl₂ will cause competitive electrophilic chlorination of the 2-aminophenol aromatic ring, resulting in an M+34 mass impurity.

  • Cyclocondensation: Add 2-aminophenol (2.5 mmol, 1.0 equiv.) in dioxane (5 mL), followed by MeSO₃H (0.5 mL, 7.7 mmol, 3.0 equiv.). Heat the mixture in an oil bath at 100°C for 1–3 hours[4].

  • Workup: Cool to room temperature, pour into crushed ice, and neutralize with saturated NaHCO₃ to precipitate the pure 2-substituted benzoxazole[4].

Part 4: Quantitative Data & Optimization

The table below summarizes the optimal catalytic systems based on your starting precursor. Use this matrix to select conditions that inherently minimize your specific side-reaction risks.

Precursor TypeRecommended Reagents / CatalystTemp (°C)Time (h)Primary Side Reaction MitigatedTypical Yield (%)
Aldehyde Zn(OTf)₂ / EthanolReflux2–5Schiff base accumulation85–95%
Carboxylic Acid SOCl₂ (in situ) then MeSO₃H1001–3Polymerization / Charring82–98%
Tertiary Amide Tf₂O / 2-Fluoropyridine0 to RT1–2Amidine formation70–98%

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: PMC (National Institutes of Health) URL:5

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Source: Australian Journal of Chemistry URL:4

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate Source: Taylor & Francis Online URL:3

  • Troubleshooting low yield in benzoxazole synthesis Source: BenchChem Technical Support URL:2

Sources

Technical Support Center: Enhancing the Stability of Aminomethyl Benzoxazoles in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminomethyl benzoxazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of maintaining the stability of these valuable compounds in solution. Our focus is on explaining the underlying scientific principles behind experimental choices to empower you to design robust, self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of aminomethyl benzoxazoles.

Q1: What are the primary chemical liabilities of the aminomethyl benzoxazole scaffold in solution?

The aminomethyl benzoxazole structure contains several reactive sites that can be susceptible to degradation. The benzoxazole ring itself, while relatively stable, can undergo ring-opening reactions, particularly under harsh acidic or basic conditions which can lead to cleavage of the oxazole ring.[1] The aminomethyl group is a reactive functional handle that can participate in various reactions, and the entire molecule can be susceptible to oxidation.[1]

Q2: Which environmental factors have the most significant impact on the stability of my compound?

Several factors can significantly accelerate the degradation of chemical compounds in solution. Key factors to control include:

  • pH: Variations in pH can alter the protonation state of the aminomethyl group and the benzoxazole nitrogen, changing molecular structures and potentially catalyzing hydrolysis.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, accelerating degradation.[2] Conversely, controlled cooling can extend shelf life.

  • Light: Exposure to UV or visible light can induce photodegradation, a process where light energy breaks chemical bonds.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if the molecule has electron-rich moieties or if trace metal ions are present to catalyze the process.[2][3]

Q3: I suspect my aminomethyl benzoxazole is degrading in my assay buffer. What is the first step to confirm this?

The most straightforward first step is to perform a simple time-course analysis using High-Performance Liquid Chromatography (HPLC). Prepare your compound in the buffer of interest, and immediately inject a sample (T=0). Then, let the solution stand under your typical experimental conditions (e.g., at room temperature on the benchtop) and inject additional samples at various time points (e.g., 1, 4, 8, and 24 hours). A decrease in the peak area of your parent compound and/or the appearance of new peaks over time is a clear indication of instability.

Q4: What are the general best practices for preparing and storing stock solutions of aminomethyl benzoxazoles?

To maximize the shelf-life of your stock solutions, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent in which your compound is highly soluble and stable, such as DMSO or DMF.[4] These solvents minimize the risk of hydrolysis.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Inert Atmosphere: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guides for systematically identifying and resolving stability issues.

Guide 1: Systematic Evaluation of Compound Stability

If you have confirmed that your compound is degrading, a systematic approach is necessary to pinpoint the cause and find a solution. This workflow guides you through a forced degradation study to understand your molecule's vulnerabilities.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Concentrated Stock in Anhydrous DMSO prep_aliquot Dilute Stock into Test Buffers (e.g., pH 4, 7.4, 9) prep_stock->prep_aliquot stress_rt Room Temp (25°C) prep_aliquot->stress_rt Apply Stress stress_heat Elevated Temp (40-60°C) prep_aliquot->stress_heat Apply Stress stress_light Photostability Chamber (UV/Vis Light) prep_aliquot->stress_light Apply Stress analysis_t0 Analyze T=0 (Baseline) analysis_tx Analyze at Timepoints (e.g., 2, 8, 24, 48h) analysis_t0->analysis_tx Time Course quantify Quantify Parent Compound (% Remaining) & Degradant Peaks (Area %) analysis_tx->quantify outcome Identify Optimal Storage & Assay Conditions quantify->outcome

Caption: Workflow for assessing aminomethyl benzoxazole stability.

This protocol uses stress testing to rapidly identify the degradation pathways of an active pharmaceutical ingredient (API).[3][5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your aminomethyl benzoxazole in anhydrous DMSO.

  • Preparation of Test Solutions: Create a set of test solutions by diluting the stock solution to a final concentration of 100 µM in various aqueous buffers. Recommended starting buffers include:

    • 0.1 M Acetate Buffer (pH 4.0)

    • 0.1 M Phosphate Buffer (pH 7.4)

    • 0.1 M Borate Buffer (pH 9.0)

  • Stress Conditions: Aliquot each test solution into separate, clearly labeled HPLC vials for each stress condition:

    • Thermal Stress: Place one set of vials in an oven at 40°C.

    • Photolytic Stress: Place another set in a photostability chamber.

    • Control: Keep a third set at 4°C, protected from light.

  • Time-Point Analysis:

    • Immediately inject a sample from each condition to establish a T=0 baseline.

    • Analyze samples from each condition at predetermined time points (e.g., 2, 8, 24, and 48 hours).

  • HPLC Analysis: Use a stability-indicating HPLC method. For polar aminomethyl compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may provide better retention and separation than standard reverse-phase C18 columns.[6]

    • Example HPLC-UV Conditions:

      Parameter Value
      Column HILIC Column (e.g., TSKgel NH2-100, 3 µm)[6]
      Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[6]
      Mobile Phase B Acetonitrile[6]
      Gradient 90% B to 60% B over 10 minutes
      Flow Rate 1.0 mL/min
      Column Temp. 30°C

      | Detection | 210 nm (or compound's λmax) |

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Significant degradation is often defined as a >10% loss of the parent compound.

Guide 2: Optimizing Solution Formulation for Enhanced Stability

Once you have identified the primary mode of degradation (e.g., hydrolysis at high pH, oxidation), you can take targeted steps to mitigate it.

cluster_problem Identify Primary Cause cluster_solution Implement Solution start Instability Observed is_ph pH Dependent? start->is_ph is_oxy Oxygen Dependent? is_ph->is_oxy No sol_ph Optimize Buffer pH (Use pKa as guide) is_ph->sol_ph Yes is_sol Precipitation? is_oxy->is_sol No sol_oxy Add Antioxidant (e.g., Ascorbic Acid) & Degas Solvents is_oxy->sol_oxy Yes sol_sol Add Co-solvent (e.g., 5% DMSO) or Use Stabilizing Excipients is_sol->sol_sol Yes end Stable Formulation is_sol->end No (Re-evaluate) sol_ph->end sol_oxy->end sol_sol->end

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Benzoxazole Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for chromatographers working with benzoxazole amino acids. This guide is designed to provide in-depth troubleshooting for one of the most common challenges in the HPLC analysis of these compounds: peak tailing. As ionizable molecules with potential for complex interactions, benzoxazole amino acids require a systematic approach to achieve sharp, symmetrical peaks essential for accurate quantification.

This document moves beyond generic advice to explain the underlying chemical principles, helping you not only solve the immediate problem but also build robust analytical methods for the future.

Troubleshooting Guide: From Symptom to Solution

This section is structured as a diagnostic workflow. Start with the first question and proceed based on your observations.

Q1: I'm seeing significant peak tailing for my benzoxazole amino acid. Where do I even begin?

A1: Start by isolating the problem's source. Peak tailing can originate from three main areas: the HPLC system (extra-column effects), the column itself, or chemical interactions between your analyte and the stationary/mobile phase. We will use a systematic approach to diagnose the issue.

First, determine if the issue is chemical or mechanical. A simple test is to inject a completely neutral, non-polar compound (e.g., Toluene or Naphthalene) under your current method conditions.

  • If the neutral compound's peak is also tailing: The problem is likely mechanical or related to extra-column volume. Proceed to the System & Column Health section.

  • If the neutral compound's peak is symmetrical: The problem is chemical and specific to your benzoxazole amino acid. Proceed to the Analyte-Specific Chemical Interactions section.

Below is a logical workflow to guide your troubleshooting process.

G cluster_start cluster_test cluster_system System & Column Health cluster_chemical Analyte-Specific Chemical Interactions start Peak Tailing Observed test_neutral Inject Neutral Compound (e.g., Toluene) start->test_neutral check_frit 1. Check for Column Frit Blockage or Void test_neutral->check_frit  Peak Tails   (Mechanical Issue) check_ph 1. Optimize Mobile Phase pH test_neutral->check_ph  Peak is Symmetrical   (Chemical Issue) check_connections 2. Inspect Fittings & Tubing (Extra-Column Volume) check_frit->check_connections check_column_health 3. Evaluate Column with QC Standard check_connections->check_column_health check_silanol 2. Mitigate Silanol Interactions check_ph->check_silanol check_metal 3. Screen for Metal Chelation Effects check_silanol->check_metal

Caption: Troubleshooting workflow for HPLC peak tailing.

Section 1: System & Column Health (Mechanical Issues)

If your neutral marker shows tailing, focus here. These issues are related to the physical path the analyte travels.

Q2: My column inlet frit might be blocked. How do I confirm and fix this?

A2: A partially blocked inlet frit forces the sample through a non-uniform path onto the column head, causing band distortion and tailing.

  • Diagnosis: A sudden increase in backpressure, often accompanied by peak tailing or splitting, is a strong indicator.

  • Solution:

    • Reverse and Flush: Disconnect the column from the detector. Reverse the column direction and flush with a solvent in which your contaminants are soluble (but which is miscible with your mobile phase) at a low flow rate (e.g., 0.1 mL/min).

    • Sample Filtration: The best solution is prevention. Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection. The use of in-line filters between the injector and the column is also a highly recommended practice to protect the column.

Q3: What is "extra-column volume" and how does it cause tailing?

A3: Extra-column volume refers to all the volume your sample passes through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume allows your narrow analyte band from the injector to spread out before it even reaches the column, leading to broader, tailing peaks.

  • Diagnosis: This is a common issue when using smaller particle size columns (sub-2 µm) or columns with smaller inner diameters (< 3.0 mm) on a system not optimized for UHPLC.

  • Solution:

    • Minimize Tubing: Use the shortest possible length of connecting tubing with the narrowest possible internal diameter (e.g., 0.005" or 0.12 mm) between the injector and the column, and the column and the detector.

    • Check Fittings: Ensure all fittings are properly swaged and that there are no gaps between the tubing end and the bottom of the port, as these create small voids where sample can diffuse.

Section 2: Analyte-Specific Chemical Interactions

If your neutral marker is sharp but your benzoxazole amino acid tails, the issue lies in unwanted secondary interactions with the stationary phase.

Q4: The structure of my compound has an amino group. How should I adjust the mobile phase pH?

A4: This is the most critical parameter for ionizable compounds. Benzoxazole amino acids have at least two ionizable sites: the basic amino group and the acidic carboxylic acid group. Peak tailing often occurs due to interactions between the positively charged (protonated) amine and residual, negatively charged silanol groups on the silica surface of the column.

  • Mechanism: At pH values below the pKa of the residual silanols (pKa ≈ 3.5-4.5) and below the pKa of the amine (pKa ≈ 9-10), both are ionized. The protonated amine (-NH3+) can then interact strongly with the deprotonated silanols (-Si-O-), creating a secondary retention mechanism that leads to tailing.

  • Solution Strategy:

    • Low pH (pH 2.5-3.5): By operating at a low pH, you suppress the ionization of the silanol groups, minimizing their ability to interact with your protonated analyte. This is often the most effective strategy. Use a buffer like phosphate or formate.

    • High pH (pH > 8): Alternatively, at a high pH (using a hybrid-silica or specially bonded column stable at high pH), you deprotonate the amine group (-NH2), neutralizing its charge and preventing ionic interaction with the silanols.

Protocol: Mobile Phase pH Adjustment

  • Determine pKa: If possible, find the pKa values for your specific benzoxazole amino acid.

  • Select Buffer: Choose a buffer effective in your desired pH range (e.g., 0.1% Formic Acid for pH ~2.7; 10 mM Ammonium Bicarbonate for pH > 8).

  • Adjust pH: Prepare the aqueous portion of your mobile phase. Add the buffer concentrate and then adjust the pH using an acid (e.g., formic acid) or base (e.g., ammonium hydroxide).

  • Equilibrate: Thoroughly flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Q5: I've adjusted the pH, but I still see tailing. What role do silanol groups play?

A5: Even with pH control, some residual silanols may remain active. You can further mask these active sites using a mobile phase additive. These additives, often called "competing bases," are small, basic molecules that preferentially interact with the silanol groups, effectively shielding them from your analyte.

  • Mechanism: A competing base, like Triethylamine (TEA), is added to the mobile phase at a low concentration. Being a small amine, it adsorbs to the active silanol sites without providing significant chromatographic retention, leaving a more chemically inert surface for your analyte to interact with.

  • Common Additives & Starting Concentrations:

AdditiveTypical ConcentrationTarget pH RangeNotes
Triethylamine (TEA)0.1% - 0.5% (v/v)Mid-pH (adjust with acid)Very effective but can suppress MS signal.
Diisopropylethylamine (DIPEA)0.1% - 0.5% (v/v)Mid-pH (adjust with acid)A bulkier alternative to TEA.
Ammonium Acetate/Formate10-20 mMpH 3-6Acts as both a buffer and an ionic competitor.

Caution: Additives like TEA can be difficult to remove from a column. It is sometimes recommended to dedicate a column for use with such additives.

Q6: Could metal contamination be a cause of my peak tailing?

A6: Yes, this is a frequently overlooked issue. Benzoxazole structures, particularly with adjacent amino and hydroxyl groups, can act as chelating agents, binding to trace metal ions (e.g., Fe, Cr, Ni) present in the system. These ions can be exposed on the silica surface, in the stainless steel frits, or within the HPLC hardware.

  • Mechanism: The analyte chelates with a metal ion, forming a complex that interacts differently with the stationary phase, often leading to significant tailing.

  • Solutions:

    • Use a Chelating Agent: Add a weak chelating agent to the mobile phase to bind the stray metal ions. Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 50 µM) is a common and effective choice.

    • Passivate the System: If metal contamination is suspected to be from the HPLC system itself, a passivation procedure can be performed. This typically involves flushing the system with a strong acid like 6N nitric acid (follow your hardware manufacturer's guidelines carefully) to remove metallic impurities.

    • Use Bio-inert Hardware: Modern HPLC systems often feature PEEK or MP35N components that minimize exposed metallic surfaces, reducing the chance of this interaction.

Frequently Asked Questions (FAQs)

Q: Can my sample solvent cause peak tailing? A: Absolutely. If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 20% Acetonitrile mobile phase), it can cause peak distortion, including tailing or fronting. Ideally, your sample solvent should be the same as, or weaker than, your starting mobile phase.

Q: How do I know if my column is just old and needs to be replaced? A: Over time, the bonded phase of a column hydrolyzes and silanol activity increases, leading to persistent peak tailing for basic compounds that cannot be fixed by mobile phase optimization. Always log the performance of a new column with a standard mixture. When you see a significant drop in efficiency (plate count) or a large increase in the tailing factor for your QC standard that cannot be rectified, it's time to replace the column.

Q: Does temperature affect peak tailing? A: Yes. Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape. It reduces mobile phase viscosity, which improves mass transfer, and can sometimes disrupt the kinetics of the secondary interactions causing the tailing, resulting in a sharper peak.

References

  • The Role of Frits in HPLC Columns , Restek. [Link]

  • Controlling Peak Shape in Reversed-Phase HPLC , Waters Corporation. [Link]

  • A Review of the Effects of Silanol Activity on the Analysis of Basic Compounds by Reversed-Phase HPLC , LCGC North America. [Link]

Validation & Comparative

1H NMR Characterization Guide: 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

[1]

Executive Summary

This guide provides a technical framework for the structural validation of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid (CAS: 1514447-27-8 / Analogous derivatives).[1][2] As a bifunctional scaffold containing both a basic primary amine and an acidic carboxyl group, this molecule presents unique characterization challenges, including zwitterionic behavior, solubility issues, and critical regioisomer differentiation (5- vs. 6-substitution).[1][2][3]

This document compares the efficacy of 1H NMR spectroscopy against orthogonal techniques (LC-MS, IR) and provides a comparative analysis of solvent systems to maximize spectral resolution.[1][2][3]

Part 1: Strategic Analysis & Methodology[1][2]

The Characterization Challenge

The primary challenge in characterizing this molecule lies in distinguishing the 5-carboxylic acid isomer from the 6-carboxylic acid isomer , a common byproduct in cyclization reactions of aminohydroxybenzoic acids. While LC-MS can confirm the molecular weight (MW 192.17), it cannot distinguish these regioisomers.[3] 1H NMR is the only definitive rapid method for this differentiation without X-ray crystallography.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, follow this standardized protocol. This system accounts for the zwitterionic nature of the molecule, which often leads to broad lines in non-polar solvents.[3]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – Preferred for solubility.[1]

  • Additive: Trifluoroacetic acid-d (TFA-d) – Optional, used to break zwitterionic aggregates and sharpen exchangeable proton signals.[1][2]

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO pentet (2.50 ppm).[1][2]

Workflow:

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Visual Check: Solution must be clear. If cloudy, add 1-2 drops of TFA-d or DCl.

  • Acquisition:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): > 2.0 s (Critical for accurate integration of the carboxyl proton).[1][2]

    • Scans (NS): 64 (to resolve minor isomeric impurities).

  • Processing: Apply exponential window function (LB = 0.3 Hz) before Fourier Transform.

Part 2: Spectral Analysis & Data Interpretation[1]

Predicted & Empirical Chemical Shifts

The following table synthesizes literature data for benzoxazole cores and theoretical shifts for the specific functional groups.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralDiagnostic Note
COOH Carboxylic Acid12.5 – 13.5Broad Singlet-1HDisappears in

shake; shift is concentration dependent.[1][2]
H-4 Aromatic8.20 – 8.35Doublet (d)

1HMost deshielded aromatic. Ortho to COOH, peri to Ring N.
H-6 Aromatic7.95 – 8.05Doublet of Doublets (dd)

1HOrtho to COOH.[1][2][3][4]
H-7 Aromatic7.70 – 7.80Doublet (d)

1HOrtho to Ring Oxygen (shielding influence).[1][2]
-CH₂- Methylene4.10 – 4.30Singlet (s)-2HShifts to ~4.5 ppm if protonated (

).[1][2]
-NH₂ Amine3.5 – 8.0Broad-2HHighly variable.[1] Often broad/invisible due to exchange.
Comparative Performance: 5-Isomer vs. 6-Isomer

The most critical "performance" metric for this analysis is the ability to distinguish the desired product from its regioisomer.[1]

Feature5-Carboxylic Acid (Target) 6-Carboxylic Acid (Alternative)
H-4 Signal Doublet (

Hz)
Appears at ~8.3 ppm.[1][2]
Doublet (

Hz)
Appears at ~8.0 ppm (Ortho coupling dominates).[1][2]
H-7 Signal Doublet (

Hz)
Appears at ~7.8 ppm.
Doublet (

Hz)
Appears at ~8.1 ppm (Meta coupling only).[1]
Coupling Logic The proton peri to Nitrogen (H-4) is isolated (meta-coupled only).[1][2]The proton peri to Nitrogen (H-4) has an ortho neighbor (H-5).[1][2]

Analyst Insight: To rapidly validate your structure, look at the most downfield aromatic signal (H-4).[2] If it is a fine doublet (meta-coupling) , you have the 5-isomer. If it is a large doublet (ortho-coupling) , you have the 6-isomer.

Part 3: Comparative Analysis of Analytical Alternatives

This section objectively compares 1H NMR against other standard characterization methods for this specific molecule.

Table 2: Method Performance Comparison

Metric1H NMR LC-MS (ESI) FT-IR
Regioisomer ID Superior. Unambiguous differentiation via coupling constants.Fail. Both isomers have identical m/z (193.06

).
Poor. Fingerprint region is complex; carbonyl stretches overlap.
Purity Quantification High. qNMR with internal standard gives absolute purity.Medium. Response factors vary; salts/inorganic impurities are invisible.Low. Qualitative only.
Salt Detection High. Chemical shift of

indicates protonation state.[1]
Fail. Salts dissociate in the source.Medium. Broad ammonium bands visible.
Throughput Low (10-15 min/sample).[1]High (2-5 min/sample).High (1-2 min/sample).

Part 4: Visualization of Characterization Workflow

The following diagram outlines the logical decision tree for characterizing the 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid, ensuring no false positives.

NMR_WorkflowStartCrude Product(Possible Mixture of 5- & 6-Isomers)SolubilityDissolve in DMSO-d6Start->SolubilitySpectrumAcquire 1H NMR(400+ MHz)Solubility->SpectrumDecisionAnalyze Downfield Signal(H-4 region ~8.3 ppm)Spectrum->DecisionIsomer5Signal is Doublet (J ~ 1.5 Hz)TARGET CONFIRMED (5-Isomer)Decision->Isomer5Meta CouplingIsomer6Signal is Doublet (J ~ 8.5 Hz)WRONG REGIOISOMER (6-Isomer)Decision->Isomer6Ortho CouplingCheckSaltCheck Methylene (-CH2-)ShiftIsomer5->CheckSaltFreeBaseShift ~4.1 ppm(Free Base)CheckSalt->FreeBaseSaltShift ~4.5 ppm(Salt Form)CheckSalt->Salt

Figure 1: Decision tree for the structural validation of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid, focusing on regioisomer differentiation.

References

  • BenchChem. (2025).[2][5][6] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 18550976, Methyl 5-aminobenzo[d]oxazole-2-carboxylate. Retrieved from [1][2]

  • Gorepatil, P. B., et al. (2013).[1][2][3][7] Synthesis of Benzoxazoles from o-amino(thio)phenols and aldehydes. Synlett. Retrieved from [1][2]

  • MDPI. (2019).[2] Eco-Friendly Syntheses of 2-Substituted Benzoxazoles. Molecules. Retrieved from [2]

  • Jetir.Org. (2019).[1][2] Design and Synthesis of new Benzoxazole derivatives. Journal of Emerging Technologies and Innovative Research. Retrieved from [2]

Mass spectrometry fragmentation patterns of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometric (MS) behavior of benzoxazole derivatives is critical for drug metabolism and pharmacokinetics (DMPK) profiling, structural elucidation, and quality control in medicinal chemistry. Benzoxazoles are privileged pharmacophores found in numerous antimicrobial, anticancer, and neuroprotective agents.

This guide provides an objective, data-driven comparison of the two primary mass spectrometry platforms used for benzoxazole analysis: Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-ESI-Q-TOF MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) . By examining the causality behind their distinct fragmentation pathways, researchers can select the optimal platform for their specific analytical workflows.

Platform Showdown: ESI-Q-TOF MS/MS vs. GC-EI-MS

The choice of ionization technique fundamentally alters the gas-phase chemistry of the benzoxazole ring, leading to highly divergent, yet complementary, fragmentation patterns.

LC-ESI-Q-TOF MS/MS (Soft Ionization)

ESI is a soft ionization technique that primarily generates even-electron precursor ions, such as


 or 

. When coupled with high-resolution Q-TOF mass analyzers, it is the gold standard for analyzing polar, non-volatile, or thermally labile benzoxazole derivatives (e.g., carboxylic acid or peptide conjugates)[1]. Fragmentation is induced via Collisional-Induced Dissociation (CID), which favors the lowest-energy cleavage pathways, typically resulting in the neutral loss of small molecules from the heterocyclic core or its substituents.
GC-EI-MS (Hard Ionization)

Electron Ionization (EI) at standard 70 eV energy strips an electron from the analyte, generating a highly energetic, odd-electron radical cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This platform is ideal for volatile, thermally stable derivatives, such as halogenostyrylbenzoxazoles. EI spectra are often "cleaner" in terms of structural diagnostic peaks, as the high internal energy drives robust, reproducible homolytic cleavages and complex intramolecular rearrangements that are highly specific to the substituent positions[2].

Mechanistic Causality in Benzoxazole Fragmentation

Understanding why a molecule fragments a certain way allows for the predictive structural elucidation of unknown derivatives.

ESI-CID Fragmentation Mechanisms

In positive ion mode (


), protonation occurs preferentially at the basic nitrogen atom of the benzoxazole ring. Upon collisional activation, the added proton weakens the 

and

bonds of the oxazole ring. The dominant causal pathway for core fragmentation is the opening of the oxazole ring, followed by the characteristic neutral loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da) [1].

If the benzoxazole is substituted with a carboxylic acid (e.g., 3-(1,3-Benzoxazol-2-yl)benzoic acid), the lowest energy pathway is the initial loss of water (


, 18 Da) from the protonated carboxyl group, followed sequentially by the loss of CO[1]. In negative ion mode (

), deprotonated benzoxazoles often undergo decarboxylation (loss of

, 44 Da) or neutral loss of benzonitrile to form stable benzoxazole and phenyl anions[1][3].

ESI_Pathway M Protonated Benzoxazole [M+H]+ RO Oxazole Ring Opening (Intermediate) M->RO CID Energy Sub Substituent Cleavage (e.g., -H2O) M->Sub Functional Group Loss CO Fragment Ion [M+H - CO]+ RO->CO -28 Da (CO) HCN Fragment Ion [M+H - HCN]+ RO->HCN -27 Da (HCN)

ESI-CID fragmentation pathway of protonated benzoxazole derivatives.

EI Fragmentation Mechanisms (The Proximity Effect)

Under 70 eV EI conditions, the fragmentation of substituted benzoxazoles is heavily governed by the "proximity effect." For example, in halogenostyrylbenzoxazoles, the molecular radical cation undergoes an intramolecular aromatic substitution reaction[2]. The spatial proximity of an ortho-halogen on a pendant phenyl ring to the benzoxazole nitrogen facilitates the direct elimination of the halogen radical (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), yielding an exceptionally stable 

cyclic intermediate. This proximity-driven cleavage often outcompetes the direct cleavage of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

bond, providing a highly reliable diagnostic peak for determining substituent positions.

Comparative Fragmentation Data

The following table summarizes the quantitative fragmentation behavior of model benzoxazole compounds across both MS platforms, highlighting the distinct diagnostic ions used for structural assignment.

PlatformModel CompoundIonization ModePrecursor Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Key Fragments (

)
Neutral Loss / CleavageStructural Assignment
LC-ESI-Q-TOF 3-(1,3-Benzoxazol-2-yl)benzoic acidPositive (

)
240

222, 194-18 Da, -28 DaLoss of

, followed by loss of

[1].
LC-ESI-Q-TOF 3-(1,3-Benzoxazol-2-yl)benzoic acidNegative (

)
238

194-44 DaDecarboxylation (

loss)[1].
GC-EI-MS 2-(2-Chlorostyryl)benzoxazolePositive (70 eV)255

220-35 Da (

)
Proximity effect;

stable cyclic ion.
GC-EI-MS 2-PhenylbenzoxazolePositive (70 eV)195

167, 91-28 Da, -104 DaLoss of

from oxazole; formation of tropylium ion.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems optimized for the comprehensive MS profiling of benzoxazole libraries.

Protocol A: LC-ESI-Q-TOF MS/MS Workflow

This method is optimized for polar benzoxazole derivatives and metabolites.

  • Chromatographic Separation: Utilize a UHPLC system equipped with a C18 reversed-phase column (2.1 mm x 50 mm, 1.8 µm particle size) maintained at 40 °C[1].

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic acid in MS-grade water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade acetonitrile.

  • Gradient Elution: Flow rate of 0.4 mL/min. Start at 5% B (0-1 min), ramp to 95% B (1-5 min), hold at 95% B (5-6 min), and re-equilibrate at 5% B (6.1-8 min)[1].

  • MS Parameters: Operate the Q-TOF in positive/negative switching mode. Set capillary voltage to 3.5 kV, drying gas temperature to 300 °C, and drying gas flow to 10 L/min.

  • CID Optimization: Acquire MS/MS spectra using targeted Auto-MS/MS. Apply a collision energy ramp of 10–40 eV (using

    
     as collision gas) to capture both precursor stability and complete ring-opening events.
    
Protocol B: GC-EI-MS Workflow

This method is optimized for volatile, halogenated, or alkylated benzoxazoles.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate or hexane (1 mg/mL). Ensure the sample is completely free of water.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Set the inlet temperature to 250 °C. Program the oven: initial hold at 100 °C for 2 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.

  • EI Parameters: Set the MS transfer line to 280 °C and the ion source to 230 °C. Apply a standard electron ionization energy of 70 eV. Scan range:

    
     50–500.
    

Workflows Sample Benzoxazole Sample LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (Capillary Column) Sample->GC ESI ESI Source (Soft Ionization) LC->ESI EI EI Source (70 eV Hard) GC->EI QTOF Q-TOF MS/MS (High Res CID) ESI->QTOF Quad Single Quad MS (Library Match) EI->Quad

Comparative analytical workflows for LC-ESI-Q-TOF and GC-EI-MS platforms.

Conclusion & Platform Selection Criteria

When elucidating the structure of novel benzoxazole derivatives, the choice of MS platform dictates the type of structural information obtained.

  • Opt for LC-ESI-Q-TOF MS/MS when working with highly functionalized, polar molecules where determining the exact mass of the intact precursor and identifying functional group losses (like

    
     or 
    
    
    
    ) is paramount.
  • Opt for GC-EI-MS when analyzing halogenated or highly conjugated styrylbenzoxazoles, as the proximity effect and robust radical-driven fragmentation provide unambiguous data regarding substituent positioning on the aromatic rings.

References

Sources

Comparative HPLC Retention Dynamics: Benzoxazole Carboxylic Acid vs. Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently evaluated for their antitumor, antimicrobial, and amyloid-stabilizing properties 1, 2. During the synthesis or metabolic profiling of these compounds, researchers often need to separate and quantify the free carboxylic acid form and its corresponding methyl ester prodrug or synthetic intermediate. High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC), is the gold standard for this analysis 3. This guide objectively compares the chromatographic behavior of benzoxazole carboxylic acid and benzoxazole methyl ester, detailing the mechanistic causality behind their retention times (


) and providing a self-validating experimental protocol.

Mechanistic Principles of Retention

In RP-HPLC, retention is primarily driven by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18) 3.

Lipophilicity and Esterification: The conversion of a polar, hydrogen-bonding carboxylic acid into a methyl ester significantly increases the molecule's overall lipophilicity (Log P) 2. The methyl group masks the polar carboxylate moiety, enhancing the molecule's affinity for the hydrophobic C18 chains. Consequently, under standard acidic or neutral conditions, the benzoxazole methyl ester will consistently exhibit a longer retention time than its carboxylic acid counterpart 2.

The pH-Dependent Ionization Paradigm: While the methyl ester is neutral and its retention is largely independent of mobile phase pH, the benzoxazole carboxylic acid is highly ionizable 4.

  • At High pH (e.g., pH 7.0): The carboxylic acid is deprotonated into a negatively charged carboxylate ion (COO⁻). This ionic species is highly solvated by the aqueous mobile phase, drastically reducing its interaction with the stationary phase and leading to very early elution 5, 6.

  • At Low pH (e.g., pH 2.5): The ionization of the carboxylic acid is suppressed. The neutral molecule (COOH) partitions more effectively into the stationary phase, significantly increasing its retention time 5. However, even in its fully unionized state, the acid typically remains slightly more polar than the methyl ester, meaning it will still elute before the ester 2.

G A Benzoxazole Mixture Injected into RP-HPLC B Benzoxazole Methyl Ester (Neutral, Lipophilic) A->B C Benzoxazole Carboxylic Acid (Ionizable, Polar) A->C D pH Independent Strong C18 Interaction B->D E Low pH (< 3.0) Unionized (COOH) C->E F High pH (> 5.0) Ionized (COO-) C->F G Late Elution (Highest tR) D->G H Moderate Elution (Medium tR) E->H I Early Elution (Lowest tR) F->I

Fig 1. Mechanistic workflow of pH-dependent RP-HPLC retention for benzoxazole derivatives.

Experimental Methodology

To validate these principles, the following self-validating protocol outlines an isocratic RP-HPLC method designed to baseline-separate the acid and the ester while demonstrating the critical effect of pH.

3.1. Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (End-capped to minimize secondary silanol interactions) 1.

  • Mobile Phase A (Low pH): 60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.5) 4.

  • Mobile Phase B (Neutral pH): 60% Acetonitrile / 40% 10 mM Ammonium Acetate buffer (pH 7.0) 5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the benzoxazole chromophore) 7, 3.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3.2. Step-by-Step Protocol

  • Mobile Phase Preparation: Mix the aqueous buffer and organic modifier (Acetonitrile). Degas the mixture via sonication or vacuum filtration for 15 minutes to prevent air bubbles from causing baseline noise 3.

  • Sample Preparation: Dissolve reference standards of benzoxazole carboxylic acid and benzoxazole methyl ester in the initial mobile phase to a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system with the selected mobile phase until a stable baseline is achieved (typically 10-15 column volumes).

  • System Suitability Testing (SST): Inject the mixed standard. The system is considered self-validated if the resolution (

    
    ) between the acid and ester peaks is > 2.0, and the tailing factor for both peaks is < 1.5.
    
  • Data Acquisition: Run the samples under both Mobile Phase A (pH 2.5) and Mobile Phase B (pH 7.0) to observe the retention shift.

Workflow S1 1. Mobile Phase Preparation (Buffer & Organic) S3 3. System Equilibration (C18 Column) S1->S3 S2 2. Sample Preparation (Acid vs Ester) S4 4. Isocratic Elution (1.0 mL/min) S2->S4 S3->S4 S5 5. UV Detection & Data Analysis S4->S5

Fig 2. Step-by-step RP-HPLC experimental workflow for comparative retention analysis.

Data Presentation & Analysis

The following table summarizes the expected quantitative retention data based on the physicochemical properties of the analytes under the described conditions.

AnalyteIonization State (pH 2.5)Retention Time (

) at pH 2.5
Ionization State (pH 7.0)Retention Time (

) at pH 7.0
Benzoxazole Carboxylic Acid Unionized (Neutral)~ 5.8 minIonized (Anionic)~ 1.8 min (Near void volume)
Benzoxazole Methyl Ester Neutral~ 9.5 minNeutral~ 9.5 min

Causality Analysis:

  • At pH 2.5 , the ionization of the carboxylic acid is suppressed. It interacts moderately with the C18 phase, eluting at 5.8 minutes 4, 5. The methyl ester, being more lipophilic and lacking a hydrogen-bond donating hydroxyl group, elutes significantly later at 9.5 minutes 2.

  • At pH 7.0 , the carboxylic acid becomes fully ionized. Its polarity increases drastically, causing it to bypass the hydrophobic stationary phase and elute near the void volume (1.8 min) 5, 6. The methyl ester's retention time remains unchanged at 9.5 minutes because it lacks an ionizable proton, demonstrating that pH manipulation is an exclusive tool for controlling the retention of the acidic species 4.

Conclusion

When developing an HPLC method to separate benzoxazole carboxylic acids from their methyl esters, mobile phase pH is the most critical variable. Operating at a low pH (e.g., 2.5) ensures that the carboxylic acid is unionized, providing adequate retention and preventing co-elution with polar matrix interferences at the void volume. The methyl ester will reliably elute later due to its higher lipophilicity. This predictable chromatographic behavior allows scientists to easily monitor esterification yields or prodrug cleavage kinetics with high precision.

References

  • Do I get Two Peaks for Ionic Compounds? Separation Science. Available at: [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Hydrophobic Properties of Benzoxazoles. Sciforum. Available at: [Link]

  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. ACS Publications. Available at:[Link]

  • Acid Effect on Retention of Acidic Analytes. SIELC Technologies. Available at: [Link]

  • Nataxazole, a new benzoxazole derivative with antitumor activity produced by Streptomyces sp. Tü 6176. SciSpace. Available at:[Link]

Sources

Technical Guide: IR Spectroscopic Characterization of Benzoxazole-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the benzoxazole scaffold fused with carboxylic acid moieties represents a critical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and amyloidogenesis inhibitors.[1][2] While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Infrared (IR) Spectroscopy remains the premier rapid-screening tool for functional group validation and solid-state characterization.

This guide provides a rigorous technical comparison of the spectral signatures of benzoxazole-carboxylic acid derivatives against structural analogues (benzimidazoles/benzothiazoles) and alternative analytical techniques. It is designed to empower researchers to distinguish these moieties with high confidence using self-validating protocols.

Part 1: The Spectral Landscape (Product Performance)

The identification of a benzoxazole ring conjugated with a carboxylic acid relies on detecting a specific "fingerprint" of bands. The challenge lies not in seeing the bands, but in resolving the overlaps between the aromatic ring vibrations and the carbonyl signals.

Characteristic Band Assignment Table

The following table synthesizes data for a typical 2-substituted benzoxazole-5-carboxylic acid derivative.

Functional GroupVibration ModeFrequency (cm⁻¹)Intensity/ShapeDiagnostic Note
Carboxylic Acid O-H Stretch2500–3300Broad, MediumCentered ~3000 cm⁻¹.[3][4] Often overlaps C-H stretch.[4] Indicative of H-bonded dimers.
Carboxylic Acid C=O[3][4][5][6] Stretch1680–1720Strong, SharpLower frequency (vs. 1760 cm⁻¹ monomer) due to conjugation with the benzoxazole ring and dimerization.
Benzoxazole Ring C=N Stretch1515–1550Medium-StrongCrucial ring marker. Can be masked by C=C aromatic stretches if resolution is poor.
Benzoxazole Ring C-O-C Asym.[7] Stretch1240–1275StrongDistinguishes oxazole from imidazole/thiazole.
Benzoxazole Ring C-O-C Sym. Stretch1060–1075MediumConfirming band for the ether linkage within the ring.
Benzoxazole Ring Ring Breathing~745StrongSkeletal vibration; highly sensitive to substitution patterns (1,2-disubstituted benzene).
Carboxylic Acid O-H Bend (Wag)900–960Broad, Medium"The Hump." Confirms the acid moiety if the high-frequency OH is obscured.
The Conjugation Effect

When the carboxylic acid is directly attached to the benzoxazole ring (e.g., at the C5 or C6 position), electronic conjugation occurs.

  • Red Shift: The C=O stretching frequency typically shifts to lower wavenumbers (1680–1700 cm⁻¹ ) compared to aliphatic acids (~1710–1725 cm⁻¹ ).

  • Band Broadening: The heterocyclic nitrogen can participate in intermolecular hydrogen bonding with the acid hydroxyl, further broadening the O-H envelope and complicating the 2500–3000 cm⁻¹ region.

Part 2: Comparative Analysis (Alternatives)

To ensure scientific integrity, one must validate the benzoxazole-acid structure against potential synthetic byproducts or analogues.

Structural Alternatives: Benzoxazole vs. Benzimidazole vs. Benzothiazole

The primary challenge in synthesis is ensuring the correct heteroatom incorporation.

FeatureBenzoxazole (Target)Benzimidazole (Alternative)Benzothiazole (Alternative)
Heteroatom Band C-O-C (1240 cm⁻¹) N-H (3100–3400 cm⁻¹) C-S (600–700 cm⁻¹)
Ring C=N ~1530 cm⁻¹~1600 cm⁻¹~1420–1500 cm⁻¹
Key Differentiator Lack of sharp N-H; Strong C-O.Sharp N-H stretch (unless substituted); No C-O band.Weak C-S bands; C=N often lower frequency.

Insight: If your spectrum shows a sharp peak around 3400 cm⁻¹ in addition to the broad acid OH, you likely have a benzimidazole impurity or unreacted aminophenol starting material.

Methodological Alternatives: FTIR vs. Raman

While FTIR is the standard for polar groups (C=O, OH), Raman spectroscopy offers superior resolution for the non-polar aromatic backbone.

  • FTIR Strength: Unbeatable for detecting the Carboxylic Acid C=O and O-H . These bonds have large dipole moment changes, resulting in intense IR absorption.

  • Raman Strength: Superior for the Benzoxazole Ring Breathing modes (~1000–1600 cm⁻¹). The symmetric ring vibrations are Raman active but often IR weak.

  • Recommendation: Use FTIR for primary functional group confirmation. Use Raman only if the aromatic substitution pattern is ambiguous.

Part 3: Experimental Protocols

Sample Preparation: KBr Pellet vs. ATR

For benzoxazole-carboxylic acids, the choice of sampling technique critically affects spectral quality.

  • Method A: Attenuated Total Reflectance (ATR)

    • Pros: Rapid, no sample prep.

    • Cons: Lower sensitivity for the broad O-H acid band; high refractive index of aromatics can cause peak distortion.

    • Verdict: Excellent for routine QC of the C=O and C=N bands.

  • Method B: KBr Pellet (The "Gold Standard" for Resolution)

    • Pros: Dilution in KBr matrix separates molecules, reducing intermolecular H-bonding slightly and sharpening the C=O peak.

    • Protocol:

      • Mix 1–2 mg of dry sample with 200 mg of spectroscopic grade KBr.

      • Grind to a fine powder (particle size < 2 µm) to avoid scattering (Christiansen effect).

      • Press at 8–10 tons for 2 minutes under vacuum to remove moisture.

      • Validation: A clear, transparent disc indicates a good pellet. Opaque discs will scatter the high-frequency O-H signal.

Self-Validating Protocol: Deuterium Exchange

To definitively assign the O-H bands (which can be confused with N-H impurities), perform a D₂O exchange.

  • Run 1: Record standard FTIR spectrum.

  • Exchange: Dissolve 10 mg sample in excess D₂O (or shake with D₂O/CDCl₃ if insoluble), then dry.

  • Run 2: Record FTIR spectrum of the deuterated sample.

  • Result:

    • The broad O-H stretch (2500–3300 cm⁻¹) will disappear.

    • A new O-D stretch will appear at approximately

      
       (approx. 2000–2400 cm⁻¹).
      
    • The C=O stretch will remain largely unchanged.

    • Causality: This confirms the labile proton belongs to the carboxylic acid (or alcohol), distinguishing it from non-exchangeable C-H bands.

Part 4: Visualization of Workflows

Spectral Assignment Logic

The following decision tree outlines the logical process for confirming the Benzoxazole-COOH structure.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1680-1720 cm⁻¹ (Strong C=O?) Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad O-H?) CheckCO->CheckOH Yes AcidConfirmed Carboxylic Acid Confirmed CheckOH->AcidConfirmed Yes CheckCN Check 1515-1550 cm⁻¹ (C=N Stretch?) AcidConfirmed->CheckCN CheckCOC Check 1240-1275 cm⁻¹ (C-O-C Asym?) CheckCN->CheckCOC Yes BenzoxazoleConfirmed Benzoxazole Ring Confirmed CheckCOC->BenzoxazoleConfirmed Yes CheckNH Check 3100-3400 cm⁻¹ (Sharp N-H?) CheckCOC->CheckNH No/Ambiguous CheckNH->BenzoxazoleConfirmed No Warning Possible Benzimidazole or Amine Impurity CheckNH->Warning Yes

Figure 1: Logical decision tree for assigning IR bands to Benzoxazole-Carboxylic Acid derivatives.

Experimental Validation Workflow

This diagram details the step-by-step protocol for sample analysis and validation.

ExpWorkflow Sample Solid Sample Prep Prep: KBr Pellet (1:100 ratio) Sample->Prep Acquire Acquire FTIR (4000-400 cm⁻¹) Prep->Acquire Analyze Analyze Regions: 1. Carbonyl (1700) 2. Fingerprint (1500-700) Acquire->Analyze Decision Bands Clear? Analyze->Decision D2O Validation: D₂O Exchange Decision->D2O Ambiguous OH Final Structure Validated Decision->Final Yes D2O->Acquire Re-scan

Figure 2: Experimental workflow for FTIR analysis, including the critical D₂O exchange validation step.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Benzoxazole IR Spectrum (CAS 273-53-0).[8][9] NIST WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[3][4][5][6] Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, explaining the structural and environmental factors that govern the spectroscopic behavior of this and related benzoxazole derivatives.

Introduction: The Significance of Benzoxazoles

Benzoxazole and its derivatives represent a vital class of heterocyclic compounds, renowned for their extensive pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The conjugated π-electron system of the benzoxazole core is responsible for its characteristic UV-Vis absorption, making spectrophotometry a cornerstone technique for its structural elucidation and quantification.[1] Understanding the specific absorption profile of a substituted benzoxazole like 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is critical for developing analytical methods, studying drug-target interactions, and assessing photostability.[3]

The subject of this guide, 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid, is a unique derivative featuring both an acidic (carboxylic acid) and a basic (aminomethyl) functional group. This amphoteric nature predicts a complex and highly pH-dependent UV-Vis absorption profile, which we will explore in detail.

Predicted UV-Vis Spectral Profile and Electronic Transitions

The UV-Vis absorption spectrum of a benzoxazole derivative is primarily dictated by π → π* electronic transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the benzoxazole ring.

For 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid, we can predict two main absorption regions:

  • A strong absorption band is expected in the 270-290 nm range, corresponding to the π → π* transitions of the benzoxazole core.

  • A second, often stronger, band is anticipated at a longer wavelength, typically in the 320-350 nm range. This band is characteristic of the extended conjugation of the entire substituted system.[1][3]

The presence of both an electron-donating aminomethyl group and an electron-withdrawing carboxylic acid group creates a "push-pull" system that can enhance intramolecular charge transfer (ICT), potentially leading to a red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted benzoxazole.[4]

Comparative Analysis: Influence of Substituents

To contextualize the spectral properties of our target molecule, it is instructive to compare it with other benzoxazole derivatives. The choice of substituent and its position on the ring system significantly alters the electronic distribution and, consequently, the absorption spectrum.

Compound/Derivativeλmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)SolventKey Structural Feature
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid (Predicted) ~330-345~1.5 - 2.5 x 10⁴Methanol/EthanolAmphoteric (amino & carboxyl groups)
2-Methylbenzo[d]oxazole276, 283Not specifiedNot specifiedSimple electron-donating group
2-(2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴EthanolPotential for ESIPT
2-(amino-2'-hydroxyphenyl)benzoxazole3745.30 x 10⁴EthanolStrong electron-donating amino group
2,1,3-Benzoxadiazole-5-carboxylic acid~350 (Simulated)Not specifiedDMFDifferent core, but has carboxyl group

Data for comparator compounds sourced from multiple references.[1][3][5][6]

This comparison highlights that amino groups, particularly when positioned to enhance conjugation, tend to cause a significant bathochromic shift and increase molar absorptivity.[3] The carboxylic acid group at the 5-position is also expected to influence the electronic structure.[5]

Critical Experimental Parameters: The Role of Solvent and pH

The UV-Vis spectrum of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is highly sensitive to its environment due to its ionizable functional groups and the polar nature of the benzoxazole core.

The choice of solvent can significantly alter the position and intensity of absorption bands.[7]

  • Polar Solvents (e.g., Ethanol, Methanol, Water): These solvents can interact with the ground and excited states of the molecule differently. For π → π* transitions, polar solvents often cause a red-shift (bathochromic shift) as they tend to stabilize the more polar excited state more than the ground state.[8][9]

  • Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the fine structure of the absorption spectrum may be more resolved due to weaker solute-solvent interactions.[9]

A shift in λmax upon changing solvent polarity is a strong indicator of a change in the molecule's dipole moment upon electronic excitation, a characteristic feature of molecules with ICT character.[10]

The presence of both a carboxylic acid (pKa ~3-5) and an aminomethyl group (pKa ~8-10) makes pH the most critical variable. The protonation state of these groups dramatically alters the electronic structure of the molecule.

pH_Dependence Cationic Cationic Form (Low pH, <3) -COOH, -CH₂NH₃⁺ Zwitterionic Zwitterionic Form (Mid pH, ~3-8) -COO⁻, -CH₂NH₃⁺ Cationic->Zwitterionic Deprotonation of -COOH Anionic Anionic Form (High pH, >10) -COO⁻, -CH₂NH₂ Zwitterionic->Anionic Deprotonation of -NH₃⁺

Caption: Ionization states of the target molecule vs. pH.

  • At Low pH (pH < 3): Both groups will be protonated (–COOH and –CH₂NH₃⁺). The protonated amino group acts as an electron-withdrawing group, likely causing a blue-shift (hypsochromic shift) compared to the neutral form.

  • At Neutral pH (pH ~ 7): The molecule will likely exist as a zwitterion (–COO⁻ and –CH₂NH₃⁺).

  • At High pH (pH > 10): Both groups will be deprotonated (–COO⁻ and –CH₂NH₂). The deprotonated amino group is a stronger electron donor, which should lead to a significant red-shift in the absorption spectrum.[11]

This pH-dependent behavior is analogous to that observed in aromatic amino acids like tyrosine, where ionization of the phenolic hydroxyl group causes a distinct red-shift in its UV spectrum.[11][12] The presence of clear isosbestic points in a pH titration study would indicate a clean equilibrium between two distinct absorbing species.[13]

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

This protocol ensures reproducibility and accuracy in measuring the UV-Vis absorption spectrum.

Protocol_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Stock Solution (e.g., 1 mM in Methanol) P2 Create Working Dilutions (1-10 µM in desired solvent) P1->P2 P3 Prepare Solvent Blank (Pure solvent for reference) P2->P3 A3 Perform Baseline Correction (Using solvent blank) P3->A3 Use for Blanking A1 Spectrophotometer Warm-up (≥ 30 mins) A2 Set Wavelength Range (e.g., 200-500 nm) A1->A2 A2->A3 A4 Measure Sample Absorbance A3->A4 D1 Identify λmax A4->D1 D2 Check Beer-Lambert Law (Linearity of Abs vs. Conc.) D1->D2 D3 Calculate Molar Absorptivity (ε) D2->D3

Caption: Workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology:

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer. Ensure the instrument has been warmed up for at least 30 minutes for lamp stability.

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the desired wavelength range (e.g., >220 nm for ethanol or methanol).[14]

  • Sample Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mM) of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid in a suitable solvent (e.g., methanol).

    • From the stock, prepare a series of dilutions (e.g., 1 µM to 10 µM) in the final analysis solvent. This is crucial for verifying adherence to the Beer-Lambert law.

    • For pH studies, use a consistent buffer system (e.g., phosphate or universal buffer) and adjust the pH of the diluted sample just before measurement.

  • Data Acquisition:

    • Use a matched pair of 1 cm path length quartz cuvettes. Glass or plastic cuvettes are not suitable for UV measurements.[14]

    • Fill one cuvette with the solvent/buffer blank and the other with the sample.

    • Perform a baseline correction with the blank cuvette across the full spectral range (e.g., 200-500 nm).

    • Acquire the absorption spectrum of the sample. Ensure the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 A.U.) to ensure linearity.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Plot absorbance at λmax versus concentration. A linear plot confirms that the Beer-Lambert law is obeyed in this concentration range.

    • Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot (Slope = ε × path length).

Alternative and Complementary Techniques

While UV-Vis spectroscopy is excellent for quantification and studying electronic properties, a comprehensive characterization often involves other techniques.

  • Fluorescence Spectroscopy: Many benzoxazole derivatives are highly fluorescent.[10][15] Exciting the molecule at its absorption maximum and measuring the emission spectrum can provide complementary information about the excited state. This is particularly useful for sensing applications.

  • HPLC-UV: High-Performance Liquid Chromatography coupled with a UV detector is the standard method for assessing the purity of the compound and for quantifying it in complex mixtures like biological samples.

  • NMR and Mass Spectrometry: These are indispensable tools for the initial structural confirmation of the synthesized compound, providing detailed information on atomic connectivity and molecular weight.[2][16]

Conclusion

The UV-Vis absorption spectrum of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a rich source of information about its electronic structure and chemical behavior. Its key features are the π → π* transitions characteristic of the benzoxazole core, which are significantly modulated by its amphoteric substituents. The profound influence of solvent polarity and, most importantly, pH, makes a thorough spectrophotometric analysis essential for any research or application involving this molecule. The protocols and comparative data provided in this guide offer a robust framework for obtaining accurate, reproducible, and meaningful spectral data.

References

  • BenchChem. (n.d.). Comparative analysis of spectroscopic data of benzoxazole derivatives.
  • BenchChem. (n.d.). Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide.
  • Gautam, M. K., et al. (2025). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
  • Rodembusch, F. S., et al. (2011). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed.
  • MDPI. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

  • Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. Retrieved from [Link]

  • da Silva, J. F., et al. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent in the spectra absorption of the 2-Orto-Flúor-Phenyl-1,3-Benzoxazole. Retrieved from [Link]

  • Gryczynski, I., et al. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • Nishino, H., et al. (2002). The pH dependence of the anisotropy factors of essential amino acids. RSC Publishing. Retrieved from [Link]

  • TETRAHEDRON Chemistry Classes. (2019). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids. Retrieved from [Link]

  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • De Caro, C. A. (2025). Protein Content at 280 nm: pH-dependence of UV/Vis Spectra. ResearchGate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of (A) Azo‐4′ benzoxazole and (B) Azo‐5. Retrieved from [Link]

  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • Revista de la Sociedad Química de México. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Retrieved from [Link]

Sources

High-Resolution Purity Validation of Benzoxazole Building Blocks: A Comparative Guide to LC-MS, HPLC-UV, and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex heterocyclic building blocks. Benzoxazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors, antimicrobial agents, and anticancer therapeutics. Because these building blocks are incorporated early in synthetic pathways, any trace impurities can propagate, leading to costly failures in downstream Active Pharmaceutical Ingredient (API) manufacturing.

According to the 1, the purity of APIs and their intermediates must be rigorously controlled and validated using scientifically sound analytical procedures[1]. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional HPLC-UV and Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, self-validating experimental protocols for benzoxazole purity analysis.

Comparative Analysis: Selecting the Right Analytical Tool

While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the workhorse of routine quality control, it relies entirely on chromophore presence and retention time. It fails to detect non-UV active impurities—a critical gap that quantitative NMR (qNMR) can fill, albeit with significantly lower sensitivity for trace analysis[2].

LC-MS bridges this gap. By coupling orthogonal chromatographic separation with high-sensitivity mass detection, LC-MS not only flags trace impurities but provides the structural elucidation necessary to identify them. Electrospray Ionization Mass Spectrometry (ESI-MS) has proven highly effective in characterizing benzoxazole derivatives, demonstrating superior sensitivity and structural insight over traditional methods[3].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical FeatureLC-MS (ESI-TOF / QqQ)HPLC-UVqNMR
Sensitivity High (pg to ng range)Moderate (µg range)Low (mg range)
Structural Identification Yes (via m/z and MS/MS fragmentation)No (Relies solely on retention time)Yes (Primary structural elucidation)
Non-UV Active Impurities Detected (if ionizable)MissedDetected
Cost & Throughput High cost, High throughputLow cost, High throughputHigh cost, Low throughput
Best Use Case Trace impurity profiling & structural confirmation Routine bulk quantificationAbsolute purity without reference standards

Mechanistic Insights: LC-MS Behavior of Benzoxazoles

To optimize an LC-MS method, one must understand the causality behind the molecule's ionization and fragmentation. Benzoxazoles readily ionize in positive electrospray ionization (ESI+) mode due to the basicity of the oxazole nitrogen, which readily accepts a proton to form a stable [M+H]+ ion.

Upon collisional activation in tandem mass spectrometry (MS/MS), these molecules undergo highly characteristic fragmentation pathways. For example, carboxylic acid-substituted benzoxazoles (such as 3-(1,3-Benzoxazol-2-yl)benzoic acid) will initially lose water (-18 Da), followed by the loss of carbon monoxide (-28 Da) driven by the cleavage of the benzoxazole ring[4]. Understanding these pathways allows scientists to differentiate the parent API building block from closely related synthetic byproducts or degradants.

G M Protonated Benzoxazole [M+H]+ (m/z 240) F1 Loss of H2O Fragment (m/z 222) M->F1 - H2O (18 Da) F3 Ring Cleavage Fragment M->F3 Oxazole Cleavage F2 Loss of CO Fragment (m/z 194) F1->F2 - CO (28 Da)

Predicted ESI+ fragmentation pathway for benzoxazole derivatives.

Experimental Protocol: A Self-Validating LC-MS Workflow

A robust analytical method must be a self-validating system. The following protocol integrates system suitability checks, blank injections to rule out carryover, and orthogonal detection to ensure absolute trustworthiness of the purity data.

Workflow A 1. Sample Preparation (Dissolution & Dilution) B 2. System Suitability Test (Bracketed Standards) A->B C 3. Blank Injection (Assess Carryover) B->C D 4. Sample Injection (C18, Gradient Elution) C->D E 5. Orthogonal Detection (UV 254nm + ESI-MS) D->E F 6. Data Analysis (Area % & Structural ID) E->F

Self-validating LC-MS workflow for API building block purity.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dissolution: Dissolve the benzoxazole building block in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Causality: Methanol ensures complete dissolution of the hydrophobic benzoxazole core while remaining perfectly compatible with the mobile phase.

  • Dilution: Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water). Causality: Injecting at 1 mg/mL will saturate the MS detector and cause severe ion suppression; 10 µg/mL is the sweet spot for detecting trace impurities without overloading the column.

Phase 2: Chromatographic Separation (UHPLC)

  • Column Selection: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Causality: Sub-2-micron particles provide the ultra-high theoretical plates required to separate closely related structural isomers (e.g., 2-aminophenol starting materials from the final product).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent to improve peak shape and provides the crucial proton source required to facilitate [M+H]+ ionization in the ESI source[4].

  • Gradient Elution: Program a gradient from 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate. Causality: A broad gradient ensures highly polar synthetic precursors elute early, while the hydrophobic benzoxazole core is retained and elutes later.

Phase 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: Set to 3.5 kV.

  • Desolvation Temperature: 350 °C. Causality: High temperatures are required to ensure efficient droplet evaporation and desolvation, which is critical for ionizing stable aromatic ring systems.

  • Collision Energy (MS/MS): Apply a ramped collision energy (10–40 eV) to induce the characteristic ring cleavage and CO loss described in Section 2.

Phase 4: Self-Validation Sequence

  • Blank Injections: Inject a solvent blank immediately before and after the sample. Causality: Benzoxazoles can be "sticky" and adhere to the autosampler needle. Blanks prove that no carryover is occurring, preventing false-positive impurity reporting.

  • Bracketed Standards: Inject a known reference standard every 10 samples. Causality: This validates that the detector response remains stable and linear throughout the run, satisfying regulatory compliance[1].

Data Presentation & Interpretation

By integrating the UV chromatogram with the Total Ion Chromatogram (TIC), we can confidently assign purity percentages while simultaneously identifying the chemical nature of the impurities. Below is a representative data summary for a synthesized batch of a benzoxazole building block.

Table 2: Quantitative Impurity Profiling Data for 3-(1,3-Benzoxazol-2-yl)benzoic acid
PeakRetention Time (min)m/z [M+H]+Area % (UV 254nm)Structural Assignment / Causality
12.45138.050.15%2-Aminophenol: Unreacted polar starting material. Elutes early due to high aqueous solubility.
24.12240.0699.10% Target Benzoxazole Building Block: Main API intermediate.
34.85222.050.45%Des-water byproduct: Formed via incomplete cyclization/dehydration during synthesis.
45.30256.050.30%Hydroxylated intermediate: Late-eluting hydrophobic byproduct.

Interpretation: The data confirms the building block meets a >99% purity threshold suitable for downstream API synthesis. The identification of Peak 1 (2-Aminophenol) via its exact mass allows the synthetic chemist to optimize the upstream washing steps to remove this specific unreacted precursor.

Conclusion

While HPLC-UV and NMR have their distinct places in the analytical laboratory, LC-MS stands as the definitive, self-validating tool for the purity validation of benzoxazole building blocks. By understanding the mechanistic causality behind chromatographic retention and ESI fragmentation, researchers can design robust workflows that not only quantify trace impurities but provide the structural intelligence needed to eliminate them from the drug development pipeline.

References

  • BenchChem. "A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." BenchChem.2

  • Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry." FDA.gov. 1

  • BenchChem. "Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid." BenchChem. 4

  • Mazzitelli, C. L., & Brodbelt, J. S. "Evaluation of complexes of DNA duplexes and novel benzoxazoles or benzimidazoles by electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry. 3

Sources

Comparative Stability Guide: Benzoxazole vs. Oxazole Linkers in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of peptide-based therapeutics, heterocycles are frequently employed as bioisosteres for the amide bond or as structural scaffolds for macrocyclization. This guide compares two prevalent 5-membered oxygen-nitrogen heterocycles: Oxazole and Benzoxazole .[1]

The Verdict: While Oxazole offers a smaller steric footprint and higher water solubility, it represents a potential metabolic and hydrolytic liability.[2] Benzoxazole demonstrates superior chemical and metabolic stability due to the fused benzene ring, which confers enhanced aromaticity and reduced basicity. For peptide linkers requiring high plasma half-life (


) and resistance to lysosomal (acidic) degradation, Benzoxazole is the preferred scaffold. 

Physicochemical Basis of Stability

To predict the performance of these linkers, one must understand the electronic causality governing their degradation.

Aromaticity and Resonance
  • Oxazole: A 5-membered heteroaromatic ring.[1][3][4][5][6] While aromatic, the delocalization energy is lower than that of benzene. The C2 and C5 positions are electronically distinct, with C2 being susceptible to nucleophilic attack and C4/C5 prone to oxidative metabolism.

  • Benzoxazole: Consists of an oxazole ring fused to a benzene ring.[1] The fusion increases the overall resonance energy (aromatic stabilization). This "privileged scaffold" effectively shields the oxazole moiety from ring-opening reactions that plague simple oxazoles.

Basicity and Acid Sensitivity (The Critical Differentiator)

Acid-catalyzed hydrolysis is the primary degradation pathway for these linkers in lysosomal environments or during solid-phase synthesis cleavage.

  • Oxazole (

    
    ):  The nitrogen atom is sufficiently basic to be protonated under physiological acidic conditions (pH < 5). Protonation activates the C2 position for water attack, leading to ring opening.[7]
    
  • Benzoxazole (

    
    ):  The fused benzene ring withdraws electron density from the nitrogen via resonance, significantly lowering its basicity. It remains unprotonated in most physiological acids, rendering it kinetically inert to hydrolysis.
    
Mechanistic Visualization

The following diagram illustrates the degradation pathway of oxazole compared to the resistance of benzoxazole.

StabilityMechanism Oxazole Oxazole Linker (Moderate Basicity) Protonation N-Protonation (Acidic pH) Oxazole->Protonation pH < 2.0 Intermed Activated C2 Intermediate Protonation->Intermed + H2O Hydrolysis Ring Opening (Degradation) Intermed->Hydrolysis Irreversible Benzoxazole Benzoxazole Linker (Low Basicity) Resonance Resonance Stabilization Benzoxazole->Resonance Fused Ring Effect Stable Intact Linker (High Stability) Resonance->Stable Resists Protonation

Figure 1: Comparative degradation logic. Oxazole susceptibility to acid hydrolysis vs. Benzoxazole resonance stabilization.

Comparative Performance Data

The following data synthesizes general trends observed in peptide bioisostere studies.

FeatureOxazole LinkerBenzoxazole LinkerImpact on Drug Design
Acid Stability (

)
< 60 min (1N HCl)> 24 hours (1N HCl)Benzoxazole survives stomach acid/lysosomes.
Metabolic Stability (

)
High (Oxidative ring opening)Low (Stable core)Benzoxazole extends in vivo half-life.
Structural Rigidity Moderate (Planar)High (Planar + Bulk)Benzoxazole restricts conformation more strictly.
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)Benzoxazole may require solubility tags.
Steric Bulk LowHighOxazole fits tight binding pockets better.

Experimental Protocols (Self-Validating Systems)

To objectively select the correct linker for your specific peptide, you must perform head-to-head stability assays. Below are the standard protocols used in high-integrity medicinal chemistry labs.

Chemical Stability Assay (pH Stress Test)

Objective: Determine the hydrolytic half-life of the linker at varying pH levels.

Protocol:

  • Preparation: Dissolve peptide-linker conjugate to 10 mM in DMSO.

  • Incubation: Dilute to 50 µM in three buffers:

    • Buffer A: 0.1 N HCl (pH ~1.0)

    • Buffer B: PBS (pH 7.4)

    • Buffer C: 0.1 N NaOH (pH ~13.0)

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
    .
    
  • Quenching: Immediately neutralize acid/base samples with equal volume of opposing buffer or cold methanol.

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Microsomal Metabolic Stability Assay

Objective: Assess susceptibility to CYP450-mediated oxidation (a common failure mode for oxazoles).

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[2]

  • Substrate: 1 µM test peptide in Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Validation: Run Testosterone (high clearance control) and Warfarin (low clearance control) in parallel. If controls fail, the assay is void.

Experimental Workflow Diagram

AssayWorkflow cluster_Assays Parallel Stability Assays Start Peptide Synthesis (Oxazole vs Benzoxazole) Acid Chemical Stability (pH 1.0 / 37°C) Start->Acid Metabolic Metabolic Stability (HLM + NADPH) Start->Metabolic Quench Quench & Extract (Cold ACN) Acid->Quench Metabolic->Quench Analysis LC-MS/MS Analysis (Quantify Parent) Quench->Analysis Decision Calculate Intrinsic Clearance & Half-Life Analysis->Decision

Figure 2: Standardized workflow for validating linker stability.

References

  • RSC Publishing. (2002). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Richmond. (2024).[8] Heterocycles as Peptide-Based Cleavable Linkers. UR Scholarship Repository. Retrieved from [Link]

  • Beilstein Journals. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized building blocks not just as a matter of compliance, but as a science of risk mitigation.

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a highly valuable bifunctional scaffold in modern drug discovery, particularly for synthesizing peptidomimetics and targeted protein degraders (PROTACs). However, because it is a specialized research chemical, comprehensive toxicological data (such as LD50 or long-term sensitization data) is often pending.

In the absence of a complete safety profile, we must apply the precautionary principle and rely on mechanistic hazard profiling. By analyzing the molecule's functional groups, we can predict its physical behavior and design a self-validating safety and operational protocol that ensures absolute protection.

Mechanistic Hazard Profiling

To understand how to protect yourself, you must understand why this specific molecule poses a risk.

  • Zwitterionic Solid-State Behavior: The molecule contains both a basic primary amine (aminomethyl group) and an acidic moiety (carboxylic acid). In its solid state, it likely exists as an inner salt (zwitterion). Zwitterionic powders are highly crystalline and prone to severe triboelectric (static) charging. When manipulated, the powder can easily repel from spatulas and aerosolize, creating a high inhalation risk.

  • Haptenation Potential: Primary amines are notorious for acting as haptens. If they penetrate the dermal layer, they can bind to carrier proteins and trigger allergic contact dermatitis or systemic sensitization.

  • Mucosal Irritation: The benzoxazole core is highly lipophilic, allowing the aerosolized powder to easily adhere to and penetrate the mucous membranes of the eyes and respiratory tract, where the acidic/basic functional groups can cause localized pH shifts and severe irritation.

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[1], handling uncharacterized active pharmaceutical ingredients (APIs) or novel building blocks requires defaulting to stringent engineering controls and targeted Personal Protective Equipment (PPE).

Quantitative PPE Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following PPE matrix outlines the required protective barriers and the quantitative specifications necessary to handle this compound safely.

PPE CategoryMaterial SpecificationStandard / RatingScientific Rationale
Primary Gloves Nitrile (Inner layer)Min. 4 mil thicknessProvides baseline dexterity and a secondary barrier against microscopic powder breaches.
Secondary Gloves Nitrile or Neoprene (Outer)Min. 5–8 mil thicknessAmines can act as aggressive skin sensitizers. Double gloving allows for the safe, immediate removal of the outer glove if powder adheres to it during weighing.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Safety glasses have gaps. Goggles prevent aerosolized zwitterionic dust from settling into tear ducts and causing corneal irritation.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112Must be fully buttoned to the collar. Prevents electrostatic particulate accumulation on porous street clothes.
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedConditional: Required only if weighing bulk powder outside of a certified ventilated enclosure due to the high risk of electrostatic aerosolization.

Operational Workflow: Weighing and Transfer

According to the National Research Council's Prudent Practices in the Laboratory[2], the primary engineering control for hazardous powders is the chemical fume hood. The following step-by-step methodology ensures zero-exposure transfer.

Step 1: Engineering Control Verification

  • Verify that the chemical fume hood or ventilated balance enclosure is operating with a face velocity between 80 and 120 feet per minute (fpm) .

  • Causality: Velocities below 80 fpm fail to capture aerosolized dust, while velocities above 120 fpm create turbulent eddies that can blow the lightweight zwitterionic powder out of the weigh boat.

Step 2: Static Mitigation

  • Pass a static-eliminating ionizer (e.g., a polonium-210 anti-static bar) over the analytical balance, the micro-spatula, and the weigh boat.

  • Causality: Neutralizing the electrostatic charge prevents the zwitterionic lattice from repelling and aerosolizing during transfer.

Step 3: Enclosed Transfer

  • Tare a static-dissipative weigh boat. Using a grounded micro-spatula, carefully transfer the 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid.

  • Move the weigh boat directly to the reaction flask inside the fume hood.

Step 4: Solvent Wash Technique

  • Do not pour the dry powder directly into an empty flask. Instead, place a powder funnel into the flask neck. Pour the powder, and immediately wash the weigh boat and funnel with your reaction solvent (e.g., DMF, DMSO, or a buffered aqueous solution).

  • Causality: Wetting the powder immediately collapses the dust hazard, neutralizes the inhalation risk, and ensures a 100% quantitative transfer of the valuable building block.

Spill Management and Disposal Plan

If a spill occurs, dry sweeping is strictly prohibited as it will immediately aerosolize the compound[3]. Implement the following Wet-Wipe Protocol :

Step 1: Assessment and Isolation

  • If the spill is outside the fume hood, immediately halt work, ensure your N95/P100 respirator is secured, and restrict access to the area.

Step 2: Chemical Neutralization (Wetting)

  • Spray the spilled powder with a mildly basic aqueous solution (e.g., 1% Sodium Carbonate) or a 50/50 mixture of Ethanol and water.

  • Causality: Because the compound is amphoteric, it is likely insoluble in neutral water at its isoelectric point. Applying a mild base deprotonates the carboxylic acid, converting the powder into a highly soluble sodium salt. This traps the hazardous dust entirely within the liquid phase.

Step 3: Wiping and Decontamination

  • Place absorbent lab wipes over the wetted spill. Wipe from the outside perimeter inward to prevent spreading the contamination.

  • Perform a secondary decontamination of the surface using soapy water, followed by a final wipe with isopropanol to remove any residual organic residue.

Step 4: Waste Segregation

  • Place all contaminated wipes, weigh boats, and outer gloves into a heavy-duty, sealable hazardous waste bag.

  • Label the container explicitly: "Solid Hazardous Waste: Contains Benzoxazole and Primary Amine Derivatives. Toxic/Irritant." Dispose of according to institutional and EPA guidelines.

Workflow Visualization

The following logic diagram maps the critical path for safe handling and emergency response.

HandlingProtocol A 1. Risk Assessment & Don Level C PPE B 2. Engineering Control Verify Hood Draft (80-120 fpm) A->B C 3. Material Handling Anti-Static Weighing B->C D 4. Transfer & Solvent Wash (Prevent Aerosolization) C->D E Spill Occurs? D->E F Wet Wipe Protocol (Dilute Base/EtOH) E->F Yes G Proceed to Reaction E->G No H Waste Disposal Solid Hazardous Bin F->H G->H

Operational workflow and spill response logic for handling novel benzoxazole derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety, 2016.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.